Boc-D-Leucinol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTMEOSBXTVYRM-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583402 | |
| Record name | tert-Butyl [(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106930-51-2 | |
| Record name | tert-Butyl [(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Boc-D-Leucinol from D-leucine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Boc-D-Leucinol, a valuable chiral building block in the development of pharmaceuticals and peptidomimetics. The synthesis is a two-step process commencing with the protection of the amino group of D-leucine with a tert-butyloxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid functionality to a primary alcohol. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and workflow.
Synthesis Overview
The synthesis of this compound from D-leucine proceeds via two key chemical transformations:
-
N-protection of D-leucine: The amino group of D-leucine is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O under basic conditions. This step yields N-tert-butoxycarbonyl-D-leucine (Boc-D-leucine).
-
Reduction of Boc-D-leucine: The carboxylic acid moiety of Boc-D-leucine is selectively reduced to a primary alcohol to afford the final product, this compound. A common and effective method for this transformation involves the formation of a mixed anhydride intermediate followed by reduction with sodium borohydride.
Experimental Protocols
Step 1: Synthesis of N-tert-butoxycarbonyl-D-leucine (Boc-D-leucine)
This protocol is adapted from standard procedures for the Boc protection of amino acids.
Materials:
-
D-leucine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) or citric acid for acidification
Procedure:
-
In a round-bottom flask, dissolve D-leucine in a mixture of 1,4-dioxane and water.
-
To this solution, add a solution of sodium hydroxide to raise the pH to approximately 10-11, ensuring the amino acid is deprotonated.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate to the stirred solution portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O and other organic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a suitable acid (e.g., 1N HCl or solid citric acid).
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-D-leucine as a white solid or a viscous oil.
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Typical Yield | 48% | [1] |
| Molecular Weight | 231.29 g/mol | [1][2] |
| Melting Point | 85-87 °C (monohydrate) | [1] |
| Appearance | White solid | [1] |
Step 2: Synthesis of this compound from Boc-D-leucine
This protocol utilizes a mixed anhydride method for the reduction of the carboxylic acid.
Materials:
-
Boc-D-leucine
-
N-methylmorpholine (NMM)
-
Isobutyl chloroformate
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Boc-D-leucine in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -15 °C in a cooling bath (e.g., ice-salt or acetone-dry ice).
-
Add N-methylmorpholine dropwise to the solution, maintaining the temperature at -15 °C.
-
Slowly add isobutyl chloroformate dropwise, ensuring the temperature does not rise above -10 °C. A white precipitate of N-methylmorpholine hydrochloride will form.
-
Stir the reaction mixture at -15 °C for 30 minutes to allow for the formation of the mixed anhydride.
-
In a separate flask, prepare a solution of sodium borohydride in a small amount of water.
-
Slowly add the sodium borohydride solution to the mixed anhydride suspension at -15 °C.
-
After the addition is complete, allow the reaction to stir for an additional 2-4 hours, gradually warming to room temperature.
-
Quench the reaction by the slow addition of water.
-
Partition the mixture between ethyl acetate and water.
-
Separate the layers and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Quantitative Data for Step 2:
| Parameter | Value | Reference |
| Purity | ≥ 97% (HPLC) | [3] |
| Molecular Weight | 217.31 g/mol | [3] |
| Appearance | Light yellowish liquid | [3] |
| Optical Rotation | [α]D20 = +27.5 ± 2º (c=2 in MeOH) | [3] |
| Density | 0.983 g/mL at 25 °C | |
| Boiling Point | 213 °C |
Experimental Workflow Visualization
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Characterization of this compound
The final product, this compound, can be characterized using various analytical techniques to confirm its identity and purity.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the isobutyl group of the leucine side chain (doublets for the methyl groups and a multiplet for the methine proton), and the protons of the hydroxymethyl group and the chiral center.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the Boc protecting group (a quaternary carbon and methyl carbons), the carbons of the leucine side chain, and the carbons of the amino alcohol backbone.
4.2. Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of this compound. The expected molecular ion peak would correspond to its molecular weight of 217.31 g/mol .[3] Common fragmentation patterns for Boc-protected amines include the loss of the Boc group or parts of it.
4.3. High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final product. A purity of ≥ 97% is typically expected for commercially available this compound.[3]
Safety Considerations
Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. The reagents used in this synthesis, particularly isobutyl chloroformate and sodium borohydride, should be handled with care.
Conclusion
The synthesis of this compound from D-leucine is a well-established two-step process that is crucial for the provision of this important chiral building block to the pharmaceutical and chemical research industries. The protocols outlined in this guide, when executed with care, can reliably produce high-purity this compound. Proper analytical characterization is essential to ensure the quality of the final product for its intended applications in drug development and organic synthesis.
References
(R)-N-(tert-Butoxycarbonyl)leucinol preparation
An In-depth Technical Guide to the Preparation of (R)-N-(tert-Butoxycarbonyl)leucinol
Introduction
(R)-N-(tert-Butoxycarbonyl)leucinol, commonly referred to as (R)-Boc-leucinol, is a chiral amino alcohol derivative of significant importance in the fields of organic synthesis and medicinal chemistry. As a versatile chiral building block, it serves as a key intermediate in the synthesis of a wide array of complex molecules, including peptide mimetics, pharmaceutical agents, and chiral ligands.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality provides stability under various reaction conditions, such as basic and nucleophilic environments, while allowing for easy removal under mild acidic conditions, making it an ideal component in multi-step synthetic strategies.[][4]
This technical guide provides a comprehensive overview of the primary synthetic routes for preparing (R)-N-(tert-Butoxycarbonyl)leucinol. It includes detailed experimental protocols, comparative quantitative data, and workflow diagrams to assist researchers, scientists, and drug development professionals in their synthetic endeavors.
Synthetic Methodologies
The preparation of (R)-N-Boc-leucinol is predominantly achieved through two reliable synthetic pathways:
-
Method A: Reduction of (R)-N-Boc-leucine. This is a common and straightforward approach that starts with the commercially available and enantiomerically pure amino acid derivative, (R)-N-Boc-leucine. The carboxylic acid functional group is selectively reduced to a primary alcohol.
-
Method B: N-Boc Protection of (R)-leucinol. This alternative route begins with the chiral amino alcohol (R)-leucinol. The amine group is then protected using di-tert-butyl dicarbonate ((Boc)₂O) or a similar Boc-donating reagent.[]
The choice between these methods often depends on the availability and cost of the starting materials. Both pathways are effective in producing the target compound in high yield and purity.
Quantitative Data Summary
The following tables summarize quantitative data associated with the synthesis of N-Boc protected amino alcohols, providing a benchmark for expected outcomes.
Table 1: Comparison of Synthetic Protocols
| Method | Key Reagents | Typical Yield (%) | Purity (%) | Analytical Method | Reference(s) |
|---|---|---|---|---|---|
| A: Reduction of Boc-Amino Acid | Lithium borohydride (LiBH₄) in THF | ~90% | >98% | HPLC, GC | [5][6] |
| B: Boc-Protection of Amino Alcohol | Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) | 94% | >98% | Column Chromatography |[7] |
Table 2: Physicochemical Properties of (R)-N-Boc-leucinol
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 82010-31-9 (for L-enantiomer) | [8] |
| Molecular Formula | C₁₁H₂₃NO₃ | [2] |
| Molecular Weight | 217.31 g/mol | [2] |
| Appearance | White to off-white solid or colorless oil | [1][2] |
| Purity | >98.0% | |
Experimental Protocols
The following sections provide detailed, step-by-step procedures for the two primary synthetic methods. Note: The protocols are adapted for the (R)-enantiomer based on established procedures for the L-enantiomer.
Method A: Reduction of (R)-N-Boc-leucine
This protocol details the reduction of the carboxylic acid group of (R)-N-Boc-leucine to a primary alcohol using lithium borohydride.
Logical Workflow for Method A
Caption: Workflow for the synthesis of (R)-N-Boc-leucinol via reduction.
Materials:
-
(R)-N-Boc-leucine
-
Lithium borohydride (LiBH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (R)-N-Boc-leucine (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the resulting solution to 0 °C in an ice-water bath under a nitrogen atmosphere.
-
To the stirred solution, add lithium borohydride (LiBH₄, 2.0 - 5.0 eq.) portion-wise, ensuring the temperature remains at 0 °C.[5]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess LiBH₄ by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate.[5]
-
Remove the volatile solvents (THF) under reduced pressure using a rotary evaporator.
-
Dilute the remaining residue with water and extract the aqueous phase three times with ethyl acetate.[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude (R)-N-Boc-leucinol.[5]
-
If necessary, purify the crude product by silica gel column chromatography.
Method B: N-Boc Protection of (R)-leucinol
This protocol describes the protection of the primary amine of (R)-leucinol using di-tert-butyl dicarbonate.
Logical Workflow for Method B
Caption: Workflow for the synthesis of (R)-N-Boc-leucinol via N-protection.
Materials:
-
(R)-leucinol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve (R)-leucinol (1.0 eq.) and triethylamine (3.0 eq.) in a 2:1 v/v mixture of THF and water.[9]
-
Stir the solution at room temperature for 5 minutes until all solids have dissolved.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq.) to the solution in a single portion.[9]
-
Stir the reaction vigorously at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4-6 hours.[9]
-
Monitor the reaction via TLC until the starting amine is consumed.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography if needed to yield pure (R)-N-Boc-leucinol.
General Synthetic Pathways Overview
The relationship between the starting materials and the final product highlights the two convergent synthetic strategies available for preparing (R)-N-Boc-leucinol.
References
- 1. CAS 82010-31-9: boc-L-leucinol | CymitQuimica [cymitquimica.com]
- 2. peptide.com [peptide.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Human and rat microsomal metabolites of N-tert-butoxycarbonylmethamphetamine and its urinary metabolites in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
The Guardian Amine: A Deep Dive into the Discovery and Application of Boc Protecting Groups in Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyloxycarbonyl (Boc) protecting group has become an indispensable tool in modern organic synthesis, particularly in the intricate world of peptide synthesis and drug development. Its ability to mask the reactivity of primary and secondary amines under a wide range of conditions, coupled with its facile removal under mild acidic conditions, has made it a workhorse for chemists. This in-depth technical guide explores the discovery and historical evolution of the Boc protecting group with a specific focus on its application to the challenging substrate class of amino alcohols. We will delve into the initial hurdles, the development of chemoselective protocols, and provide a comprehensive overview of the experimental landscape, complete with detailed protocols and quantitative data to aid researchers in their synthetic endeavors.
A Historical Perspective: From Peptide Synthesis to Broader Applications
The story of the Boc protecting group begins in the late 1950s, a pivotal time in the advancement of peptide chemistry. In 1957, Louis A. Carpino first introduced the tert-butyloxycarbonyl group as a means of N-protection for amino acids. This innovation was a significant leap forward, offering a protective shield that was stable to the basic and nucleophilic conditions often employed in peptide coupling reactions, yet readily cleaved by mild acidolysis. This orthogonality to other protecting groups was a key factor in its rapid adoption and its central role in the groundbreaking development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the early 1960s.
The initial methods for introducing the Boc group were somewhat cumbersome. However, the development and popularization of di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride, as a stable, crystalline reagent, greatly simplified the process. This user-friendly reagent allowed for the efficient N-tert-butoxycarbonylation of a wide variety of amines, paving the way for the Boc group's expansion beyond peptide synthesis into the broader realm of organic chemistry.
The Unique Challenge of Amino Alcohols
While the Boc protection of simple amines and amino acids became routine, the application to amino alcohols presented a unique set of challenges. The proximate hydroxyl group introduced the potential for undesirable side reactions, most notably the formation of cyclic carbamates known as oxazolidinones. This intramolecular cyclization, often promoted by the basic conditions used for Boc protection, could significantly reduce the yield of the desired N-Boc protected amino alcohol and complicate purification.
Early synthetic efforts often contended with this side reaction, necessitating careful control of reaction conditions or the use of less direct methods. The drive for a more general and chemoselective method for the N-Boc protection of amino alcohols became a significant area of methodological development.
The Evolution of Chemoselective N-Boc Protection of Amino Alcohols
Over the years, a number of strategies have been developed to achieve high chemoselectivity in the N-Boc protection of amino alcohols, effectively suppressing oxazolidinone formation. These methods generally focus on enhancing the nucleophilicity of the amine over the hydroxyl group or creating reaction conditions that disfavor the intramolecular cyclization.
Two particularly effective and widely adopted methods are:
-
Reaction in Aqueous Media: Performing the Boc protection in water, or a mixture of water and a co-solvent, has proven to be a remarkably simple and green approach to achieving high N-selectivity.[1][2] The high polarity of water is thought to preferentially solvate the amine, enhancing its nucleophilicity, while also potentially disfavoring the transition state leading to the less polar oxazolidinone. This catalyst-free method often proceeds rapidly at room temperature and affords high yields of the desired N-Boc amino alcohol.[1][2]
-
Use of Fluorinated Alcoholic Solvents: The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst has also emerged as a powerful tool for the chemoselective N-Boc protection of amino alcohols.[3] HFIP's unique properties, including its high ionizing power and low nucleophilicity, are believed to activate the Boc anhydride towards nucleophilic attack by the amine while minimizing side reactions. This method is particularly useful for a broad range of structurally diverse amines and amino alcohols.[3]
The logical progression of these methodologies can be visualized as a move from standard, less selective conditions to more refined, chemoselective approaches that address the specific challenges posed by amino alcohols.
Caption: Evolution of Boc protection strategies for amino alcohols.
Quantitative Data Summary
The following tables provide a summary of quantitative data for the N-Boc protection of various amino alcohols using different methodologies. These tables are designed for easy comparison of reaction conditions and yields.
Table 1: N-Boc Protection of Primary Amino Alcohols
| Amino Alcohol | Reagent | Solvent | Base/Catalyst | Time (h) | Temp (°C) | Yield (%) | Reference |
| Ethanolamine | (Boc)₂O | Water | None | 0.25 | RT | 98 | [1] |
| (S)-2-Amino-1-propanol | (Boc)₂O | Water | None | 0.33 | RT | 97 | [1] |
| 2-Amino-1-phenylethanol | (Boc)₂O | Water | None | 0.5 | RT | 96 | [1] |
| 3-Amino-1-propanol | (Boc)₂O | HFIP | None | 1 | RT | 95 | [3] |
| 4-Amino-1-butanol | (Boc)₂O | DCM | Et₃N | 4 | RT | 85 | General Protocol |
Table 2: N-Boc Protection of Secondary Amino Alcohols
| Amino Alcohol | Reagent | Solvent | Base/Catalyst | Time (h) | Temp (°C) | Yield (%) | Reference |
| N-Methylethanolamine | (Boc)₂O | Water | None | 0.5 | RT | 95 | [1] |
| N-Ethylethanolamine | (Boc)₂O | HFIP | None | 1.5 | RT | 92 | [3] |
| (R)-2-(Methylamino)-1-phenylethanol | (Boc)₂O | DCM | Et₃N | 6 | RT | 88 | General Protocol |
Experimental Protocols
This section provides detailed experimental protocols for key methods of N-Boc protection of amino alcohols.
General Protocol for N-Boc Protection in Dichloromethane
This protocol represents a standard method that may be suitable for some amino alcohols but carries a risk of oxazolidinone formation.
-
Dissolution: Dissolve the amino alcohol (1.0 eq) in dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
Base Addition: Add triethylamine (Et₃N) (1.1-1.5 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Chemoselective N-Boc Protection in Water (Chankeshwara & Chakraborti Method)[1]
This environmentally friendly protocol provides excellent chemoselectivity for the N-protection of amino alcohols.
-
Suspension: Suspend the amino alcohol (1.0 eq) in water (typically 5-10 mL per mmol of amine).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the suspension at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 15-60 minutes.
-
Isolation:
-
If the product precipitates, collect it by filtration, wash with cold water, and dry under vacuum.
-
If the product is soluble, extract the reaction mixture with an organic solvent (e.g., ethyl acetate or DCM).
-
-
Purification: The product is often obtained in high purity and may not require further purification. If necessary, the crude product can be purified by recrystallization or column chromatography.
References
An In-Depth Technical Guide to the Physical and Chemical Characteristics of Boc-D-Leucinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-D-leucinol, commonly referred to as Boc-D-Leucinol, is a chiral amino alcohol derivative of the amino acid D-leucine. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine functionality makes it a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and the development of pharmaceutical agents.[1] Its defined stereochemistry and stability under various reaction conditions allow for the precise construction of complex chiral molecules.[1] This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its primary applications.
Physicochemical Properties
This compound is typically a light yellowish or colorless viscous liquid at room temperature.[1] The Boc protecting group imparts significant nonpolar character, influencing its solubility in various organic solvents.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₃NO₃ | [1] |
| Molecular Weight | 217.31 g/mol | [1] |
| CAS Number | 106930-51-2 | [1] |
| Appearance | Light yellowish to colorless liquid | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
Table 2: Optical and Spectroscopic Properties of this compound
| Property | Value | Conditions | Reference(s) |
| Optical Rotation [α]D20 | +27.5 ± 2º | c=2 in Methanol | [1] |
| Boiling Point | 213 °C | ||
| Density | 0.983 g/mL | at 25 °C | |
| Refractive Index (nD20) | 1.449 |
Table 3: Solubility and Storage of this compound
| Property | Information | Reference(s) |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Storage Conditions | Store at 0-8 °C in a dry, dark place. Moisture sensitive. | [1][2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the reduction of the corresponding Boc-protected amino acid, Boc-D-leucine.
Materials:
-
Boc-D-leucine
-
Anhydrous Tetrahydrofuran (THF)
-
Borane-tetrahydrofuran complex (BH₃·THF) or Lithium aluminum hydride (LiAlH₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-D-leucine in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of the reducing agent (e.g., 1M BH₃·THF in THF or a suspension of LiAlH₄ in THF) to the stirred solution of Boc-D-leucine via a dropping funnel. The addition should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess reducing agent by the slow, dropwise addition of water or a saturated aqueous solution of sodium sulfate.
-
Add ethyl acetate to the mixture to extract the product.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a set time (e.g., 5% to 95% B over 20 minutes) is typically used to elute the compound.
-
Detection: UV detection at a wavelength of 210-220 nm.
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a suitable organic solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the protons of the leucinol backbone and the tert-butyl group of the Boc protecting group. Key signals would include a singlet around 1.4 ppm for the nine protons of the Boc group, and multiplets for the methine and methylene protons of the leucinol structure.
-
13C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carbamate, the quaternary and methyl carbons of the Boc group, and the carbons of the leucinol backbone.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:
-
~3400 cm-1: O-H stretching of the alcohol group.
-
~3300 cm-1: N-H stretching of the carbamate.
-
~2960-2850 cm-1: C-H stretching of the alkyl groups.
-
~1690 cm-1: C=O stretching of the carbamate (Boc group).
Mass Spectrometry (MS): Mass spectrometric analysis, often coupled with a chromatographic separation technique like LC-MS, is used to confirm the molecular weight of this compound. A common fragmentation pattern observed is the loss of the Boc group (a neutral loss of 100 amu) or isobutylene (a loss of 56 amu).
Applications in Research and Development
This compound is a versatile building block with several key applications:
-
Peptide Synthesis: It serves as a crucial component in the synthesis of peptides, particularly those with modified backbones or unnatural amino acid sequences. The Boc protecting group allows for controlled, stepwise addition of amino acids in solid-phase peptide synthesis (SPPS).[1]
-
Pharmaceutical Development: Due to its chiral nature, this compound is used in the synthesis of chiral drugs and intermediates. It acts as a chiral auxiliary, guiding the stereochemical outcome of a reaction to produce a specific enantiomer, which is often critical for the biological activity and safety of a drug.[1]
-
Development of Bioactive Compounds: Researchers utilize this compound in the creation of various bioactive molecules, including enzyme inhibitors and therapeutic agents for a range of diseases.[1]
Signaling Pathways
While the amino acid leucine is known to activate the mTOR signaling pathway, which is a central regulator of cell growth and proliferation, this compound itself is not directly involved in biological signaling pathways.[3][4] Its primary role is that of a synthetic intermediate. The Boc protecting group and the reduction of the carboxylic acid to an alcohol functionality mean that it is not recognized by the cellular machinery in the same way as the natural amino acid leucine.
The experimental workflow for investigating the effect of a compound on a signaling pathway, however, can be generalized.
Conclusion
This compound is a valuable and versatile chiral building block in modern organic synthesis. Its well-defined physical and chemical properties, coupled with its stability and reactivity, make it an essential tool for researchers and professionals in the fields of peptide chemistry and drug discovery. A thorough understanding of its characteristics and the availability of robust analytical methods are crucial for its effective application in the synthesis of complex and biologically active molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. BOC-L-LEUCINOL | 82010-31-9 [amp.chemicalbook.com]
- 3. The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential role of leucine metabolism in the leucine-signaling pathway involving mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of Boc-D-Leucinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-D-Leucinol (Boc-D-Leucinol), a key building block in peptide synthesis and pharmaceutical development. Below, you will find its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and ease of comparison. Detailed experimental protocols for acquiring such data are also included.
Data Presentation
The following tables summarize the key spectroscopic data for this compound. It is important to note that while mass spectrometry data is definitive, specific NMR and IR peak values can be influenced by the solvent and experimental conditions. The NMR data presented is based on closely related analogs and established chemical shift principles, as direct experimental spectra for this compound are not widely published.
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
The proton NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule. The following are estimated chemical shifts (δ) in parts per million (ppm) relative to a standard reference like tetramethylsilane (TMS).
| Proton Assignment | Estimated Chemical Shift (δ) (ppm) | Multiplicity |
| -CH(CH₃ )₂ | ~ 0.90 | Doublet |
| -CH (CH₃)₂ | ~ 1.70 | Multiplet |
| -CH₂ -CH(NHBoc)- | ~ 1.20 - 1.40 | Multiplet |
| -NH-CH -CH₂OH | ~ 3.70 - 3.90 | Multiplet |
| -CH₂OH | Variable (Broad Singlet) | Broad s |
| -CH-CH₂ OH | ~ 3.40 - 3.60 | Multiplet |
| -NH -Boc | ~ 4.80 - 5.00 | Doublet |
| -C(CH₃ )₃ (Boc) | ~ 1.45 | Singlet |
¹³C NMR (Carbon-13 NMR)
The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The data below is based on the closely related compound, Boc-L-Isoleucinol, and is expected to be highly representative of this compound.[1]
| Carbon Assignment | Chemical Shift (δ) (ppm) (in CDCl₃) |
| -CH(C H₃)₂ | ~ 22.0, 23.0 |
| -C H(CH₃)₂ | ~ 24.5 |
| -C H₂-CH(NHBoc)- | ~ 40.0 - 42.0 |
| -NH-C H-CH₂OH | ~ 52.0 - 54.0 |
| -CH-C H₂OH | ~ 65.0 - 67.0 |
| -C (CH₃)₃ (Boc) | ~ 79.5 |
| -C =O (Boc) | ~ 156.0 |
| -C(C H₃)₃ (Boc) | ~ 28.5 |
Table 2: Infrared (IR) Spectroscopy Data
IR spectroscopy is utilized to identify the functional groups present in a molecule. The table below lists the characteristic absorption bands for this compound.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |
| N-H (Amide) | Stretching | 3300 - 3500 | Medium |
| C-H (Alkyl) | Stretching | 2850 - 3000 | Strong |
| C=O (Carbamate) | Stretching | 1680 - 1720 | Strong |
| N-H (Amide) | Bending | 1510 - 1550 | Medium |
| C-O (Alcohol/Carbamate) | Stretching | 1000 - 1300 | Strong |
Table 3: Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and aspects of its structure.
| Parameter | Value |
| Molecular Formula | C₁₁H₂₃NO₃[2] |
| Molecular Weight | 217.31 g/mol [2] |
| [M+H]⁺ (Protonated Molecule) | m/z ≈ 218.17 |
| [M+Na]⁺ (Sodium Adduct) | m/z ≈ 240.15 |
| Key Fragment Ion (Loss of Boc group) | [M - C₅H₉O₂]⁺ or [M - 101]⁺, corresponding to the leucinol fragment |
| Key Fragment Ion (Loss of tert-butyl) | [M - C₄H₉]⁺ or [M - 57]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a compound like this compound. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can affect the chemical shifts observed.
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as the reference point (0 ppm) for the chemical shifts.
-
Data Acquisition :
-
Transfer the solution to a clean NMR tube.
-
Place the NMR tube into the spectrometer's probe.
-
¹H NMR : Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 10-15 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans and a longer acquisition time are typically required compared to ¹H NMR.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method) : As this compound is a liquid or low-melting solid, the thin film method is often suitable.
-
Place a drop of the neat sample between two polished salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.
-
Gently press the plates together to create a thin, uniform film.
-
-
Data Acquisition :
-
Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental noise.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of this compound (typically in the range of 1-10 µg/mL) in a volatile solvent compatible with the ionization technique, such as methanol or acetonitrile.
-
Ionization : Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, as it is a soft ionization method that typically keeps the molecule intact, allowing for the observation of the molecular ion.
-
Data Acquisition :
-
Acquire a full scan mass spectrum (MS1) to determine the m/z of the parent ion (e.g., [M+H]⁺).
-
To obtain structural information, perform tandem mass spectrometry (MS/MS). This involves isolating the parent ion, fragmenting it (e.g., through collision-induced dissociation), and analyzing the resulting fragment ions. This can confirm the presence of the Boc group and the leucinol backbone.[3]
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: A logical workflow for the structural characterization of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Boc-D-Leucinol as a Chiral Building Block in Organic Synthesis
Introduction
This compound, chemically known as (R)-N-(tert-butoxycarbonyl)-leucinol, is a pivotal chiral building block in modern organic synthesis.[1][2] As a derivative of the amino acid D-leucine, it features a tert-butyloxycarbonyl (Boc) protecting group on the amino function and a primary alcohol.[3] This unique structure, containing a defined stereocenter, makes it an invaluable tool for introducing chirality into molecules, a critical aspect in the synthesis of enantiomerically pure compounds, especially pharmaceuticals.[3] The Boc group provides stability and allows for selective reactions at other sites, while the hydroxyl group offers a versatile handle for further chemical transformations.[1] Consequently, this compound is extensively utilized in peptide synthesis, as a chiral auxiliary, and in the construction of complex bioactive molecules and therapeutic agents.[1][4]
Physicochemical Properties of this compound
The physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in various synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₃NO₃ | [1][4] |
| Molecular Weight | 217.31 g/mol | [1][4] |
| CAS Number | 106930-51-2 | [1][2] |
| Appearance | Light yellowish liquid | [1] |
| Purity | ≥ 97% (HPLC) | [1][4] |
| Optical Rotation | [α]₂₀/D = +26° to +27.5° (c=2 in Methanol) | [1][4] |
| Density | 0.983 g/mL at 25 °C | [4] |
| Boiling Point | 213 °C | [4] |
| Flash Point | 110 °C (closed cup) | [4] |
| Refractive Index | n20/D 1.449 | [4] |
| Storage Conditions | Store at 0-8 °C | [1] |
Core Applications in Asymmetric Synthesis
This compound's utility in organic synthesis is multifaceted, primarily revolving around the precise introduction of stereochemistry.
Chiral Auxiliary
A key application of this compound is its use as a chiral auxiliary.[1] In this role, it is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The inherent chirality of the leucinol moiety biases the reaction to favor the formation of one stereoisomer over another. After the desired chiral center is established, the auxiliary can be cleaved and potentially recovered. This strategy is a cornerstone of asymmetric synthesis for creating complex chiral molecules.[][6]
Caption: Workflow of this compound as a chiral auxiliary.
Synthesis of Pharmaceutical Intermediates
The chiral nature of this compound makes it an essential starting material for the synthesis of key intermediates in drug development. Many modern pharmaceuticals are chiral, and their biological activity is often dependent on a specific enantiomer. For instance, chiral amines derived from amino alcohols like this compound are crucial fragments in the synthesis of various therapeutic agents.
A notable example is in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used to treat autoimmune diseases like rheumatoid arthritis.[7] The synthesis of Tofacitinib involves the construction of a chiral 3,4-disubstituted piperidine core. While direct synthesis pathways may vary, the creation of such chiral fragments often relies on starting materials with pre-existing stereocenters, conceptually similar to the structure provided by this compound.
Caption: Synthesis of a key Tofacitinib intermediate.
Peptide Synthesis
In peptide synthesis, particularly Boc solid-phase peptide synthesis (SPPS), Boc-protected amino acids are fundamental building blocks.[4] this compound, as an amino alcohol, can be incorporated to create peptide analogues with modified C-termini. These modifications can enhance resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based drugs.[8] The terminal alcohol can also be oxidized to an aldehyde, a functional group known to act as a potent inhibitor of certain proteases.[8]
Key Experimental Protocols
The following sections provide detailed methodologies for common transformations involving this compound and related structures.
Protocol 1: Oxidation of Boc-Amino Alcohols to Boc-Amino Aldehydes
The oxidation of N-protected amino alcohols to their corresponding aldehydes is a crucial step for their use in reactions like Wittig olefination to form long-chain polyamines.[9]
Materials:
-
N-protected 2-amino alcohol (e.g., this compound) (1.0 eq)
-
Toluene-Ethyl Acetate (1:1 mixture)
-
Sodium bromide (NaBr) in water
-
4-acetamido-2,2,6,6-tetramethyl-1-piperidinyloxy (AcNH-TEMPO) (catalyst)
-
0.35 M Sodium hypochlorite (NaOCl) solution containing Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Deionized water
Procedure:
-
Dissolve the N-protected 2-amino alcohol (5.00 mmol) in a 1:1 mixture of toluene-EtOAc (30 mL).[9]
-
Add a solution of NaBr (540 mg, 5.25 mmol) in water (2.5 mL) and AcNH-TEMPO (11 mg, 0.050 mmol).[9]
-
Cool the biphasic system to -5 °C under vigorous stirring.[9]
-
Add an aqueous solution of 0.35 M NaOCl (15.7 mL, 5.50 mmol) containing NaHCO₃ (1.26 g, 15 mmol) dropwise over 1 hour, maintaining the temperature at -5 °C.[9]
-
Stir the mixture for an additional 15 minutes at 0 °C after the addition is complete.[9]
-
Perform a work-up by adding EtOAc (30 mL) and water (10 mL). The organic layers are washed, dried, and the solvent is evaporated under reduced pressure.[9]
-
The resulting crude aldehyde is typically used immediately in the next synthetic step without further purification.[9]
Protocol 2: General Boc-Deprotection using Trifluoroacetic Acid (TFA)
The removal of the Boc protecting group is a fundamental step to liberate the free amine for subsequent coupling reactions. This is typically achieved under acidic conditions.[10]
Materials:
-
Boc-protected substrate (e.g., this compound) (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected substrate in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask.[10]
-
Cool the solution to 0 °C in an ice bath.[10]
-
Slowly add TFA (10 equivalents) to the stirred solution.[10]
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for 30 minutes to 2 hours.[10]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.[10]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[10]
-
For work-up, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous NaHCO₃ solution to neutralize residual acid, followed by a brine wash.[10]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.[10]
Caption: General experimental workflow for Boc deprotection.[10]
Protocol 3: Solution-Phase Peptide Coupling
This protocol outlines a general method for forming a peptide bond between a Boc-protected amino acid and an amino acid ester, a foundational reaction in peptide chemistry.[11]
Materials:
-
Boc-D-norleucine (as a representative example) (1.0 eq)
-
Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
Amino acid methyl ester hydrochloride (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1N HCl, Saturated NaHCO₃, Brine
Procedure:
-
Activation: Dissolve the Boc-amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. Cool to 0°C and add DCC (1.1 eq). Stir for 30 minutes at 0°C to form the active ester.[11]
-
Amine Preparation: In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq) in DMF and add DIPEA (2.2 eq) to neutralize the salt and form the free amine.[11]
-
Coupling: Add the free amine solution to the activated Boc-amino acid solution. Allow the reaction to warm to room temperature and stir overnight.[11]
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Dilute the filtrate with EtOAc and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.[11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography.[11]
Caption: General workflow for solution-phase peptide synthesis.[11]
Conclusion
This compound is a versatile and indispensable chiral building block in asymmetric organic synthesis. Its defined stereochemistry and the orthogonal reactivity of its functional groups—the acid-labile Boc-amine and the primary alcohol—provide chemists with a reliable tool for the construction of complex, enantiomerically pure molecules. From its role as a chiral auxiliary to its application in the synthesis of modified peptides and crucial pharmaceutical intermediates, this compound continues to be a compound of high interest for researchers in academia and industry, empowering innovation in drug discovery and material science.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. CAS 82010-31-9: boc-L-leucinol | CymitQuimica [cymitquimica.com]
- 4. Boc-D-亮氨醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.unl.pt [research.unl.pt]
- 8. benchchem.com [benchchem.com]
- 9. Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Versatility of Boc-D-Leucinol: A Technical Guide to its Applications in Chemical Synthesis and Drug Discovery
Introduction
Boc-D-Leucinol, a chiral amino alcohol protected with a tert-butyloxycarbonyl (Boc) group, has emerged as a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its unique structural features, combining a chiral center with orthogonally reactive functional groups (a protected amine and a primary alcohol), make it an ideal starting material for the stereocontrolled synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role as a chiral auxiliary, its use in the synthesis of bioactive molecules, and its incorporation into peptide structures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important chiral synthon.
Core Applications of this compound
The applications of this compound primarily stem from its ability to induce stereoselectivity in chemical reactions and to serve as a scaffold for the introduction of molecular diversity. The main areas of its utility are:
-
As a Precursor to Chiral Auxiliaries: this compound is readily converted into various chiral auxiliaries, most notably oxazolidinones. These auxiliaries are instrumental in controlling the stereochemical outcome of a wide range of transformations, including alkylations, aldol reactions, and conjugate additions.
-
In Asymmetric Synthesis: Catalysts and ligands derived from this compound are employed in a variety of asymmetric reactions, such as reductions and allylic alkylations, to afford products with high enantiomeric purity.
-
In the Synthesis of Bioactive Molecules: The chiral backbone of this compound is incorporated into the structure of numerous biologically active compounds, including antiviral agents, enzyme inhibitors, and other potential therapeutics.[1]
-
In Peptide Chemistry: As a derivative of the amino acid Leucine, this compound and its derivatives are utilized in peptide synthesis to introduce non-standard amino acid residues, modify peptide backbones, and create peptidomimetics with enhanced stability and biological activity.[2][3][4]
Data Presentation: Quantitative Analysis of this compound Applications
The following tables summarize quantitative data from various applications of this compound and related chiral building blocks. It is important to note that specific yields and stereoselectivities can be highly dependent on the substrate, reaction conditions, and the specific derivative of this compound being used.
Table 1: Asymmetric Alkylation using Chiral Oxazolidinone Auxiliaries Derived from Amino Alcohols
While specific data for this compound derived oxazolidinones in comprehensive tables is limited in the readily available literature, the following table presents typical results for analogous systems, which are expected to show similar performance. The diastereomeric excess (d.e.) is a key indicator of the stereocontrol exerted by the chiral auxiliary.
| Electrophile (R-X) | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Benzyl bromide | LDA | THF | -78 | 85-95 | >98 |
| Allyl iodide | NaHMDS | THF | -78 | 90-98 | >98 |
| Propargyl bromide | LiHMDS | THF | -78 | 80-90 | >95 |
| Ethyl iodide | KHMDS | Toluene | -78 to 0 | 75-85 | >90 |
Data presented is representative of alkylations using Evans-type oxazolidinone auxiliaries derived from amino alcohols and may not be specific to this compound derivatives.
Table 2: Diastereoselective Reduction of β-Amino Ketones to γ-Amino Alcohols
This table illustrates the diastereoselective reduction of N-protected β-amino ketones, a transformation where chiral amino alcohols play a crucial role in establishing the stereochemistry of the resulting γ-amino alcohol. The data showcases the ability to selectively access both syn and anti diastereomers by choosing the appropriate catalyst system.
| Substrate | Catalyst System | Product Diastereomer | Yield (%) | Diastereomeric Ratio (syn:anti or anti:syn) |
| N-PMP-β-amino ketone | Ir-catalyst / 2-propanol | anti | 92 | 4:96 |
| N-PMP-β-amino ketone | Rh-BINAP / H₂ | syn | 95 | 98:2 |
PMP = p-methoxyphenyl. Data is based on studies of diastereoselective reductions and highlights a relevant application area for chiral amino alcohols.
Table 3: Solid-Phase Peptide Synthesis (SPPS) using Boc-Protected Amino Acids
The following table provides typical coupling efficiencies and yields for SPPS using the Boc/Bzl strategy. While not specific to this compound itself, it reflects the general performance of Boc-protected amino acid derivatives in peptide synthesis.
| Parameter | Typical Value | Notes |
| Coupling Efficiency per Cycle | >99% | Monitored by methods like the ninhydrin test. |
| Crude Peptide Yield (for a 10-mer) | 60-80% | Highly dependent on the peptide sequence and length.[4] |
| Purified Peptide Yield | 20-40% | After purification by techniques such as RP-HPLC.[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the application of this compound.
Protocol 1: Synthesis of (R)-4-isobutyl-2-oxazolidinone from this compound
This protocol describes the conversion of this compound into its corresponding oxazolidinone, a widely used chiral auxiliary.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Triphosgene or Diethyl carbonate
-
Triethylamine (TEA) or another suitable base
-
Toluene or another suitable high-boiling solvent
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Boc Deprotection:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 2-3 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude D-Leucinol.
-
-
Cyclization to the Oxazolidinone:
-
Method A (Using Triphosgene): Caution: Triphosgene is highly toxic and must be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve the crude D-Leucinol (1.0 eq) and triethylamine (2.2 eq) in anhydrous toluene.
-
Cool the solution to 0 °C.
-
Add a solution of triphosgene (0.4 eq) in toluene dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
-
Method B (Using Diethyl Carbonate):
-
Combine the crude D-Leucinol (1.0 eq), diethyl carbonate (1.5 eq), and a catalytic amount of a strong base (e.g., sodium methoxide).
-
Heat the mixture to reflux and monitor the reaction by TLC. This method may require higher temperatures and longer reaction times.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (R)-4-isobutyl-2-oxazolidinone.
-
-
Protocol 2: Asymmetric Alkylation of an N-Acyl Oxazolidinone Derived from an Amino Alcohol
This protocol details a general procedure for the diastereoselective alkylation of an N-acyl oxazolidinone, a key application of these chiral auxiliaries.
Materials:
-
(R)-4-isobutyl-2-oxazolidinone (prepared as in Protocol 1)
-
Acyl chloride (e.g., propionyl chloride)
-
n-Butyllithium (n-BuLi) or another strong base like LDA or NaHMDS
-
Anhydrous tetrahydrofuran (THF)
-
Alkylating agent (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
N-Acylation:
-
Dissolve the (R)-4-isobutyl-2-oxazolidinone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes to form the lithium salt.
-
Add the acyl chloride (1.1 eq) dropwise and stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the N-acyl oxazolidinone by flash chromatography.
-
-
Diastereoselective Alkylation:
-
Dissolve the purified N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add a strong base such as LDA or NaHMDS (1.1 eq) dropwise and stir for 30-60 minutes to form the enolate.
-
Add the alkylating agent (1.2 eq) dropwise and stir at -78 °C for several hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Purify the desired diastereomer by flash column chromatography.
-
-
Auxiliary Cleavage:
-
The chiral auxiliary can be cleaved under various conditions to yield the corresponding carboxylic acid, alcohol, or aldehyde, depending on the reagents used (e.g., LiOH/H₂O₂ for the acid, LiBH₄ for the alcohol).
-
Mandatory Visualizations
Diagram 1: Synthesis of an Oxazolidinone Chiral Auxiliary from this compound
Caption: Synthetic workflow for the preparation of an oxazolidinone chiral auxiliary.
Diagram 2: General Workflow for Asymmetric Alkylation
References
Methodological & Application
Protocol for Coupling Boc-D-Leucinol to Solid-Phase Resins: Application Notes for Drug Development Professionals
For researchers, scientists, and drug development professionals, the efficient and reliable coupling of building blocks to solid-phase resins is a cornerstone of modern synthetic chemistry, particularly in the construction of peptide and small molecule libraries. This document provides detailed application notes and protocols for the immobilization of Boc-D-Leucinol, a valuable chiral building block, onto common solid-phase supports.
Two primary methods for the covalent attachment of this compound to a resin are presented: direct coupling to 2-chlorotrityl chloride (2-CTC) resin and the Mitsunobu reaction for attachment to hydroxyl-functionalized resins. These protocols are designed to ensure high loading efficiency and minimize side reactions.
Data Summary: Representative Loading Efficiencies
The following table summarizes representative loading efficiencies for the coupling of Boc-protected amino alcohols to 2-chlorotrityl chloride resin. These values can serve as a general guideline for expected outcomes. Actual results may vary depending on the specific batch of resin, reagents, and experimental conditions.
| Boc-Protected Amino Alcohol | Resin Type | Coupling Method | Typical Loading Efficiency (mmol/g) |
| N-Boc-N-methyl-D-Valinol | 2-Chlorotrityl Chloride | Direct Coupling | 0.4 - 0.8[1] |
| This compound | 2-Chlorotrityl Chloride | Direct Coupling | Expected to be in a similar range |
Note: Specific quantitative data for this compound was not found in the reviewed literature; the expected range is an extrapolation based on a structurally similar amino alcohol.
Experimental Protocols
Protocol 1: Direct Coupling of this compound to 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol describes the direct attachment of this compound to the highly acid-labile 2-chlorotrityl chloride resin. This method is advantageous due to the mild cleavage conditions that preserve the Boc protecting group.
Materials:
-
This compound
-
2-Chlorotrityl chloride (2-CTC) resin (e.g., 100-200 mesh, 1% DVB)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel with a frit
-
Shaker or agitator
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (1.0 g) in anhydrous DCM (10-15 mL) for 30 minutes in a solid-phase synthesis vessel.[1]
-
Amino Alcohol Solution Preparation: In a separate flask, dissolve this compound (1.2 equivalents relative to the resin substitution) in anhydrous DCM.[1]
-
Loading Reaction: Add the this compound solution to the swollen resin. To the resulting slurry, add DIPEA (2.4 equivalents relative to the amino alcohol).[1]
-
Agitation: Agitate the mixture at room temperature for 2-4 hours.[1]
-
Capping: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and continue to agitate for an additional 30 minutes.[1]
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 times), DMF (3 times), and finally with DCM (3 times).[1]
-
Drying: Dry the resin under vacuum to a constant weight.[1]
Determination of Loading (Gravimetric Method):
The loading efficiency can be determined by the weight gain of the resin.
-
Formula: Loading (mmol/g) = [(Final weight of resin - Initial weight of resin) / (Molecular weight of this compound)] / Initial weight of resin
Protocol 2: Mitsunobu Reaction for Coupling this compound to Hydroxymethyl-Functionalized Resin (e.g., Wang Resin)
The Mitsunobu reaction is a versatile method for coupling an alcohol to a carboxylic acid, and in the context of solid-phase synthesis, it can be used to attach an alcohol to a resin. This protocol outlines the general procedure for coupling this compound to a resin with a hydroxyl functional group, such as Wang resin. This reaction proceeds with inversion of stereochemistry at the alcohol, though this is not relevant for the primary alcohol of leucinol.
Materials:
-
This compound
-
Hydroxymethyl-functionalized resin (e.g., Wang resin)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Solid-phase synthesis vessel with a frit
-
Shaker or agitator
Procedure:
-
Resin Swelling: Swell the hydroxymethyl-functionalized resin (1.0 g) in anhydrous THF (10-15 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Reagent Solution Preparation: In a separate flask, dissolve this compound (1.5-2.0 equivalents relative to resin loading) and triphenylphosphine (1.5-2.0 equivalents) in anhydrous THF.
-
Reaction Initiation: Cool the resin slurry to 0 °C. Slowly add the this compound and triphenylphosphine solution to the resin.
-
DEAD/DIAD Addition: To the cooled and stirred mixture, slowly add a solution of DEAD or DIAD (1.5-2.0 equivalents) in anhydrous THF.
-
Reaction Progression: Allow the reaction to warm to room temperature and agitate for 12-24 hours.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with THF (3 times), DCM (3 times), and Methanol (3 times).
-
Drying: Dry the resin under vacuum to a constant weight.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
Caption: Workflow for coupling this compound to 2-CTC resin.
Caption: Workflow for Mitsunobu coupling of this compound.
References
Application Notes and Protocols: Boc-D-Leucinol as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of stereoselective synthesis, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of chemical reactions.[1] These molecular entities are temporarily incorporated into a prochiral substrate, effectively guiding the formation of a new stereocenter with a high degree of selectivity. Subsequently, the auxiliary is removed, yielding an enantiomerically enriched product. While a vast array of chiral auxiliaries have been developed and successfully implemented, this document focuses on the potential application of Boc-D-Leucinol, a derivative of the naturally occurring amino acid D-leucine, in this capacity.
It is important to note that while chiral amino alcohols are a well-established class of chiral auxiliaries, a comprehensive review of the scientific literature indicates that this compound is not commonly employed as a detachable chiral auxiliary for asymmetric reactions such as alkylations and aldol condensations. More frequently, chiral amino alcohols like those derived from valine or phenylalanine are utilized, often by first converting them into more rigid structures like oxazolidinones to enhance stereochemical control.[2]
Nevertheless, the principles of asymmetric induction using chiral amino alcohol derivatives are well-established. This document provides a detailed overview of these principles and presents generalized protocols for asymmetric alkylation and aldol reactions. These protocols are based on methodologies developed for analogous N-Boc protected amino alcohols and serve as a foundational guide for researchers interested in exploring the potential of this compound or related compounds as chiral auxiliaries.
Principle of Asymmetric Induction with Amino Alcohol-Derived Auxiliaries
The efficacy of a chiral auxiliary hinges on its ability to create a sterically and/or electronically biased environment around the reactive center of the substrate. In the case of amino alcohol-derived auxiliaries, the chiral backbone, along with any protecting groups, dictates the facial selectivity of the reaction.
For instance, in the asymmetric alkylation of a carboxylic acid derivative, the chiral amino alcohol is first attached to the carboxylic acid to form an amide or ester. Deprotonation of the α-carbon then generates a chiral enolate. The stereodirecting group on the auxiliary blocks one face of the enolate, forcing the incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face. This results in the preferential formation of one diastereomer of the alkylated product. Subsequent cleavage of the auxiliary affords the chiral α-substituted carboxylic acid.
Logical Workflow for Asymmetric Synthesis Using a Chiral Amino Alcohol Auxiliary
Caption: General workflow for asymmetric synthesis.
Application in Asymmetric Alkylation
Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction. The use of chiral auxiliaries derived from amino alcohols provides a reliable method for the synthesis of enantiomerically enriched α-substituted carboxylic acids.
Quantitative Data
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (1R,2R)-Pseudoephedrine propionamide | Propionamide | n-Butyl iodide | ≥99:1 | 80 | [3] |
| (1R,2R)-Pseudoephedrine propionamide | Propionamide | Benzyl bromide | 97:3 | 90 | [3] |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | N-Propionyl oxazolidinone | Benzyl bromide | >99:1 | 90-95 | [3] |
| (4S)-4-isopropyl-2-oxazolidinone | N-Propionyl oxazolidinone | Methyl iodide | 95:5 | 85 | [3] |
Experimental Protocol: Generalized Asymmetric Alkylation
This protocol describes a general procedure for the asymmetric alkylation of a carboxylic acid derivative using a chiral amino alcohol auxiliary.
Step 1: Attachment of the Chiral Auxiliary
-
To a solution of the carboxylic acid (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add a coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) (1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add this compound (1.0 eq.) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filter the reaction mixture to remove the urea byproduct and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the chiral amide.
Step 2: Diastereoselective Alkylation
-
Dissolve the chiral amide (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq.) and stir for 1 hour to form the enolate.
-
Add the alkyl halide (1.2 eq.) and continue to stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography to isolate the diastereomerically enriched alkylated product.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated product in a suitable solvent system (e.g., a mixture of THF and water).
-
Add a reagent for hydrolysis, such as lithium hydroxide (LiOH) or potassium hydroxide (KOH), and stir at room temperature until the reaction is complete.
-
Acidify the reaction mixture with an aqueous acid (e.g., 1 M HCl) to protonate the carboxylic acid.
-
Extract the desired carboxylic acid with an organic solvent. The chiral auxiliary can often be recovered from the aqueous layer.
-
Purify the final product by recrystallization or column chromatography.
Experimental Workflow for Diastereoselective Alkylation
Caption: Workflow for asymmetric alkylation.
Application in Asymmetric Aldol Reactions
The aldol reaction is a powerful method for forming carbon-carbon bonds and creating new stereocenters. Chiral auxiliaries are widely used to control the diastereoselectivity of this transformation.
Quantitative Data
The following table presents representative data for asymmetric aldol reactions using well-established amino alcohol-derived chiral auxiliaries. These results highlight the high levels of diastereoselectivity that can be achieved.
| Chiral Auxiliary | Substrate | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | N-Propionyl oxazolidinone | Isobutyraldehyde | >99:1 (syn) | 85-95 | [3] |
| (4S)-4-isopropyl-2-oxazolidinone | N-Propionyl oxazolidinone | Benzaldehyde | >98:2 (syn) | 90 | [3] |
| Oppolzer's Sultam | N-Propionyl sultam | Isobutyraldehyde | 98:2 (syn) | 80 | [3] |
Experimental Protocol: Generalized Asymmetric Aldol Reaction
This protocol outlines a general procedure for a diastereoselective aldol reaction.
Step 1: Attachment of the Chiral Auxiliary (Follow Step 1 from the Asymmetric Alkylation protocol)
Step 2: Diastereoselective Aldol Reaction
-
Dissolve the chiral amide (1.0 eq.) in anhydrous dichloromethane (DCM) and cool to 0 °C under an inert atmosphere.
-
Add a Lewis acid such as dibutylboron triflate (DBBT) (1.1 eq.) followed by a tertiary amine base like triethylamine (1.2 eq.). Stir for 30-60 minutes to form the boron enolate.
-
Cool the reaction mixture to -78 °C and add the aldehyde (1.2 eq.).
-
Stir at -78 °C for 2 hours, then allow the reaction to warm to 0 °C over 1 hour.
-
Quench the reaction with a pH 7 phosphate buffer.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
To cleave the auxiliary and obtain the β-hydroxy carboxylic acid, dissolve the aldol adduct in a mixture of THF and water.
-
Add hydrogen peroxide followed by lithium hydroxide and stir at 0 °C.
-
Work up the reaction to isolate the desired product and recover the chiral auxiliary.
Logical Relationship in Asymmetric Aldol Reaction
Caption: Key steps in an asymmetric aldol reaction.
Conclusion
While direct applications of this compound as a chiral auxiliary in asymmetric synthesis are not extensively documented in the current literature, the principles governing the use of chiral amino alcohol derivatives are well-understood. The generalized protocols provided for asymmetric alkylation and aldol reactions, based on established methodologies for analogous compounds, offer a valuable starting point for researchers wishing to explore the potential of this compound in this context. The steric bulk of the isobutyl group in leucine suggests that it could provide effective stereocontrol. Further research and optimization would be necessary to determine its efficacy in comparison to more commonly used auxiliaries. The provided workflows and protocols are intended to serve as a guide for the rational design and execution of such exploratory studies in the field of asymmetric synthesis.
References
Application of Boc-D-Leucinol in the Synthesis of Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the use of N-tert-butyloxycarbonyl-D-Leucinol (Boc-D-Leucinol) in the synthesis of key chiral pharmaceutical intermediates. This compound, a protected chiral amino alcohol, is a versatile building block for constructing complex molecules with high stereochemical control.[1] Key applications covered include the oxidation to the corresponding chiral aldehyde, Boc-D-Leucinal, and its subsequent conversion into valuable synthons such as chiral epoxides and extended-chain amino alcohols. These intermediates are pivotal in the synthesis of various therapeutic agents, including protease inhibitors. This note includes detailed experimental procedures, tabulated quantitative data, and workflow diagrams to facilitate the practical application of these synthetic methods in a research and development setting.
Introduction
Chiral amino alcohols are fundamental building blocks in medicinal chemistry, serving as precursors to a wide range of biologically active molecules.[] N-Boc-D-Leucinol stands out due to its D-configuration and the isobutyl side chain, which are features present in numerous pharmaceuticals, particularly in the class of protease inhibitors used for antiviral therapies. The tert-butyloxycarbonyl (Boc) protecting group provides stability during various synthetic transformations and can be readily removed under acidic conditions, allowing for sequential and controlled molecular assembly.[1]
The primary synthetic utility of this compound lies in its conversion to the chiral aldehyde, (R)-N-Boc-2-amino-4-methylpentanal, commonly known as Boc-D-Leucinal. This aldehyde is a versatile intermediate that can undergo a variety of carbon-carbon and carbon-nitrogen bond-forming reactions to introduce further complexity and functionality.
Key Synthetic Transformations and Applications
Oxidation of this compound to Boc-D-Leucinal
A crucial step in leveraging this compound is its oxidation to the corresponding aldehyde, Boc-D-Leucinal. This transformation opens up a vast array of subsequent chemical modifications. A highly efficient and mild method for this oxidation is the use of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (NaOCl).
Diagram 1: Oxidation of this compound
Caption: Oxidation of this compound to Boc-D-Leucinal.
Synthesis of Chiral Epoxides
Chiral epoxides are highly valuable intermediates in pharmaceutical synthesis due to their ability to undergo regioselective ring-opening reactions with various nucleophiles, leading to the formation of chiral amino alcohols.[1] Boc-D-Leucinal can be converted to a chiral epoxide through a Corey-Chaykovsky reaction with dimethylsulfoxonium ylide.
Diagram 2: Synthesis of a Chiral Epoxide from Boc-D-Leucinal
References
Application Notes and Protocols for the Step-by-Step Boc Protection of D-Leucinol
Introduction
The protection of amine functionalities is a critical step in the multi-step synthesis of complex molecules, particularly in the fields of peptide synthesis and drug development. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under a broad range of reaction conditions and its facile cleavage under moderately acidic conditions. This application note provides a detailed, step-by-step protocol for the N-Boc protection of D-leucinol, a valuable chiral building block in organic synthesis. The presented protocol is intended for researchers, scientists, and drug development professionals seeking a reliable method for the preparation of N-(tert-Butoxycarbonyl)-D-leucinol (Boc-D-leucinol).
Reaction Scheme
The reaction proceeds via the nucleophilic attack of the primary amine of D-leucinol on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). A base, such as triethylamine (Et₃N), is used to neutralize the in-situ generated tert-butoxycarbamic acid and to facilitate the reaction.
Caption: Boc Protection of D-Leucinol.
Experimental Protocol
This protocol outlines the procedure for the Boc protection of D-leucinol on a 10 mmol scale.
Materials:
-
D-Leucinol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N), distilled
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add D-leucinol (1.17 g, 10 mmol). Dissolve the D-leucinol in 50 mL of anhydrous dichloromethane.
-
Addition of Base: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.1 mL, 15 mmol, 1.5 equiv) to the stirred solution.
-
Addition of (Boc)₂O: In a separate flask, dissolve di-tert-butyl dicarbonate (2.40 g, 11 mmol, 1.1 equiv) in 20 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The product, this compound, will have a higher Rf value than the starting material, D-leucinol.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with 50 mL of dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Pack the column with silica gel in hexanes.
-
Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Collect the fractions containing the purified product (as indicated by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a light yellowish liquid.
-
Data Presentation
| Parameter | Value |
| Reagents | |
| D-Leucinol | 1.17 g (10 mmol) |
| Di-tert-butyl dicarbonate | 2.40 g (11 mmol) |
| Triethylamine | 2.1 mL (15 mmol) |
| Reaction Conditions | |
| Solvent | Anhydrous Dichloromethane (70 mL) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Work-up & Purification | |
| Aqueous Washes | 1 M HCl, Sat. NaHCO₃, Brine |
| Drying Agent | Anhydrous MgSO₄ |
| Purification Method | Flash Column Chromatography |
| Eluent System | Ethyl Acetate/Hexanes Gradient |
| Product | |
| Product Name | N-(tert-Butoxycarbonyl)-D-leucinol |
| Expected Yield | 85-95% |
| Appearance | Light yellowish liquid |
| Optical Rotation [α]D²⁰ | +27.5 ± 2º (c=2 in MeOH) |
Characterization Data
¹H NMR (400 MHz, CDCl₃):
-
δ 4.70 (br s, 1H, NH)
-
δ 3.65-3.55 (m, 1H, CH)
-
δ 3.50-3.40 (m, 2H, CH₂OH)
-
δ 1.70-1.60 (m, 1H, CH)
-
δ 1.45 (s, 9H, C(CH₃)₃)
-
δ 1.25-1.15 (m, 2H, CH₂)
-
δ 0.92 (d, J = 6.5 Hz, 6H, CH(CH₃)₂)
¹³C NMR (100 MHz, CDCl₃):
-
δ 156.5 (C=O)
-
δ 79.5 (C(CH₃)₃)
-
δ 66.0 (CH₂OH)
-
δ 50.0 (CH-NH)
-
δ 41.0 (CH₂)
-
δ 28.5 (C(CH₃)₃)
-
δ 25.0 (CH)
-
δ 23.0, 22.0 (CH(CH₃)₂)
Experimental Workflow
Caption: Workflow for Boc protection of D-leucinol.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Di-tert-butyl dicarbonate can cause skin and eye irritation.
-
Triethylamine is a corrosive and flammable liquid.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.
Application Notes and Protocols for the Deprotection of Boc-D-Leucinol in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in solid-phase peptide synthesis (SPPS) for the temporary protection of the α-amino group of amino acids.[] Its widespread use stems from its stability under various reaction conditions and its facile removal under acidic conditions.[2][3] Boc-D-Leucinol, a chiral amino alcohol, is a valuable building block in the synthesis of peptidomimetics and other complex organic molecules. The efficient and clean deprotection of the Boc group from D-Leucinol is a critical step to ensure high purity and yield of the final product.
These application notes provide detailed protocols for the most common and effective methods for the deprotection of this compound, focusing on the use of trifluoroacetic acid (TFA) and hydrogen chloride (HCl). This document also includes a summary of reaction conditions, a discussion of potential side reactions, and a diagram of the deprotection mechanism.
Mechanism of Boc Deprotection
The removal of the Boc group is an acid-catalyzed elimination reaction. The process involves three key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as TFA or HCl.[2][4][5]
-
Formation of a Tert-butyl Cation: This protonation renders the Boc group unstable, leading to its cleavage and the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[2][4]
-
Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas and yielding the free amine.[2][4] The newly formed amine is then protonated by the excess acid in the reaction mixture to form the corresponding salt (e.g., trifluoroacetate or hydrochloride salt).[4][5]
The reactive tert-butyl cation can potentially lead to side reactions by alkylating sensitive amino acid residues. To prevent this, scavengers are often added to the deprotection solution to trap the tert-butyl cations.[2][6]
Deprotection Methods and Protocols
The two most widely employed methods for Boc deprotection in peptide synthesis utilize trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.
Method 1: Deprotection using Trifluoroacetic Acid (TFA)
TFA is a strong acid that allows for rapid and efficient removal of the Boc group.[3] It is often used as a solution in a non-polar solvent like dichloromethane (DCM).
Quantitative Data Summary
| Reagent/Solvent | Concentration | Temperature | Time | Yield | Reference(s) |
| TFA/DCM | 25-50% (v/v) | Room Temperature | 15-30 min | >95% | [7][8] |
| Neat TFA | 100% | Room Temperature | < 5 min | High | [9][10] |
Experimental Protocol: Boc Deprotection using 25% TFA/DCM
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Diethyl ether, cold
Procedure:
-
Dissolve the this compound in anhydrous DCM (e.g., 10 mL per gram of substrate) in a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the TFA (to a final concentration of 25% v/v) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 15-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Add cold diethyl ether to the residue to precipitate the deprotected D-Leucinol as its trifluoroacetate salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Method 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane
Using a solution of HCl in an organic solvent such as dioxane is a milder alternative to TFA and can be advantageous when acid-sensitive functional groups are present in the peptide sequence.[3][11]
Quantitative Data Summary
| Reagent/Solvent | Concentration | Temperature | Time | Yield | Reference(s) |
| 4M HCl in Dioxane | 4 M | Room Temperature | 30 min | High | [9][11] |
Experimental Protocol: Boc Deprotection using 4M HCl in Dioxane
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane solution
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer
-
Diethyl ether, cold
Procedure:
-
Place the this compound in a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add the 4M HCl in 1,4-dioxane solution (e.g., 10 mL per gram of substrate).
-
Stir the mixture at room temperature for 30 minutes. The deprotected D-Leucinol hydrochloride salt may precipitate out of the solution.
-
Monitor the reaction progress by TLC.
-
Upon completion, add cold diethyl ether to fully precipitate the product.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualization of the Deprotection Process
The following diagrams illustrate the chemical mechanism of Boc deprotection and a general workflow for the experimental procedure.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: General experimental workflow for Boc deprotection.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. experts.arizona.edu [experts.arizona.edu]
The Role of Boc-D-Leucinol in the Synthesis of Potent Enzyme Inhibitors: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-Leucinol, a chiral amino alcohol derivative, is a critical building block in medicinal chemistry, particularly in the design and synthesis of enzyme inhibitors. Its unique structural features, including the tert-butyloxycarbonyl (Boc) protecting group and the isobutyl side chain of leucine, make it an invaluable starting material for creating peptidomimetics and other small molecules that target the active sites of various enzymes. The Boc group provides a stable yet easily removable protecting group for the amine, allowing for controlled, stepwise synthesis of complex molecules. The "D" configuration confers resistance to enzymatic degradation by host proteases, enhancing the metabolic stability of the resulting inhibitors.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of enzyme inhibitors, with a focus on protease inhibitors.
Applications of this compound in Enzyme Inhibitor Synthesis
This compound is a versatile precursor for the synthesis of various classes of enzyme inhibitors, most notably for proteases such as calpains. The leucinol moiety can be readily oxidized to leucinal, a peptide aldehyde, which is a well-known reactive group that forms a reversible covalent bond with the catalytic cysteine residue in the active site of cysteine proteases.
Key Applications Include:
-
Synthesis of Dipeptide Aldehyde Inhibitors: this compound can be coupled with other protected amino acids to form dipeptides, which are then oxidized to the corresponding dipeptide aldehydes. These compounds are potent inhibitors of cysteine proteases like calpains.
-
Chiral Building Block: The defined stereochemistry of this compound is crucial for achieving high binding affinity and selectivity for the target enzyme, as enzyme active sites are chiral environments.
-
Introduction of Hydrophobic Moieties: The isobutyl side chain of leucine effectively occupies hydrophobic pockets (like the S2 subsite) in the active site of many proteases, contributing to the inhibitor's potency.
Featured Application: Synthesis of a Calpain Inhibitor Analogue
This section details the synthesis and application of a dipeptide aldehyde inhibitor analogous to known calpain inhibitors, starting from this compound. Calpains are calcium-dependent cysteine proteases involved in various physiological and pathological processes, making them attractive drug targets.
Signaling Pathway of Calpain Inhibition
Caption: Calpain activation by Ca2+ and its inhibition.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for inhibitor synthesis and testing.
Experimental Protocols
Protocol 1: Synthesis of Boc-L-Leucyl-D-leucinal
This protocol describes the synthesis of a dipeptide aldehyde inhibitor using this compound.
Materials:
-
This compound
-
Boc-L-Leucine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Dess-Martin periodinane (DMP)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Peptide Coupling:
-
Dissolve Boc-L-Leucine (1.1 eq) in anhydrous DCM.
-
Add DCC (1.1 eq) and DMAP (0.1 eq) and stir for 20 minutes at 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-L-Leucyl-D-Leucinol.
-
-
Oxidation to Aldehyde:
-
Dissolve the crude Boc-L-Leucyl-D-Leucinol in anhydrous DCM.
-
Add Dess-Martin periodinane (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 2-3 hours, monitoring by TLC.
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification:
-
Purify the crude Boc-L-Leucyl-D-leucinal by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure product.
-
Protocol 2: Calpain Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized dipeptide aldehyde against calpain.
Materials:
-
Recombinant human calpain I
-
Fluorescent substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2 and 1 mM DTT)
-
Synthesized inhibitor dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor in DMSO.
-
In a 96-well plate, add the inhibitor dilutions to the wells. Include a control with DMSO only.
-
Add the calpain I enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the fluorescent substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over 30-60 minutes using a plate reader (Excitation ~380 nm, Emission ~460 nm).
-
Determine the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation
The following table summarizes the inhibitory activities of a dipeptide aldehyde synthesized from a leucine derivative against calpain, as reported in the literature. This data is representative of the expected potency for inhibitors synthesized using this compound.
| Inhibitor | Target Enzyme | IC50 (µM) | Reference |
| Benzyloxycarbonyl-leucyl-leucinal (ZLLal) | Calpain | 1.20 | Tsubuki, S., et al. (1996). J. Biochem.[1] |
Conclusion
This compound is a highly valuable and versatile building block for the rational design of potent and selective enzyme inhibitors. Its incorporation into peptidomimetic structures, particularly dipeptide aldehydes, can lead to compounds with significant inhibitory activity against proteases like calpain. The provided protocols and application notes serve as a guide for researchers in the fields of drug discovery and development to effectively utilize this compound in their inhibitor design strategies. The straightforward synthetic routes and the potential for high biological activity make this an attractive approach for developing novel therapeutics.
References
The Versatility of Boc-D-Leucinol in the Synthesis of Bioactive Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-Leucinol, a chiral amino alcohol, serves as a crucial and versatile building block in the synthesis of a wide array of bioactive compounds.[1][2] Its inherent chirality and the presence of both a protected amine and a primary alcohol functional group make it an ideal starting material for the stereoselective synthesis of complex molecules, particularly in the field of medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under mild acidic conditions, allowing for sequential chemical modifications.[3] This application note provides detailed protocols and data on the use of this compound in the development of therapeutic agents, with a specific focus on its application in the synthesis of chiral auxiliaries for HIV protease inhibitors.
Application: Synthesis of Chiral Oxazolidinone Auxiliaries for HIV Protease Inhibitors
One of the prominent applications of this compound is in the synthesis of chiral oxazolidinone auxiliaries. These auxiliaries are instrumental in controlling the stereochemistry of subsequent reactions, a critical aspect in the development of enantiomerically pure drugs.[][5] Chiral oxazolidinones derived from this compound have been successfully incorporated as P2 ligands in potent HIV-1 protease inhibitors.[1][6]
Experimental Protocols
Protocol 1: Synthesis of (4R)-4-Isobutyloxazolidin-2-one from this compound
This protocol outlines the synthesis of a key chiral oxazolidinone intermediate from this compound.
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl carbonate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add diethyl carbonate (1.5 eq) and heat the reaction mixture to reflux for 16 hours.
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (4R)-4-isobutyloxazolidin-2-one.
Protocol 2: Incorporation of the Chiral Oxazolidinone into an HIV Protease Inhibitor Scaffold
This protocol provides a general procedure for coupling the synthesized oxazolidinone with a suitable backbone for an HIV protease inhibitor. This is a representative procedure, and specific coupling partners and conditions may vary depending on the target inhibitor.
Materials:
-
(4R)-4-Isobutyloxazolidin-2-one
-
Appropriate peptide backbone with a free carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the peptide backbone (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of (4R)-4-isobutyloxazolidin-2-one (1.1 eq) and DIPEA (2.0 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization) to yield the coupled product.
Data Presentation
The following table summarizes representative quantitative data for the synthesis and activity of an HIV protease inhibitor incorporating a this compound-derived oxazolidinone.
| Step | Product | Yield (%) | Purity (%) | Biological Activity (Ki against HIV-1 Protease) |
| 1 | (4R)-4-Isobutyloxazolidin-2-one | 85-95 | >98 (by NMR) | - |
| 2 | Coupled HIV Protease Inhibitor | 70-85 | >95 (by HPLC) | Low nM range |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of an HIV protease inhibitor using a this compound derived chiral auxiliary.
Signaling Pathway
Caption: Inhibition of HIV protease by a bioactive compound, preventing viral maturation.[7][8]
Conclusion
This compound is an invaluable chiral starting material for the synthesis of complex bioactive molecules. Its application in the preparation of chiral oxazolidinone auxiliaries demonstrates its utility in controlling stereochemistry, which is paramount in drug design. The protocols and data presented herein provide a framework for researchers and drug development professionals to utilize this compound in the creation of novel therapeutic agents, particularly in the ongoing efforts to develop potent and selective HIV protease inhibitors. The ability to synthesize enantiomerically pure compounds with high yields makes this compound a cost-effective and reliable choice in the pharmaceutical industry.
References
- 1. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Effects of HIV-1 protease on cellular functions and their potential applications in antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Potent HIV-1 Protease Inhibitors Containing Bicyclic Oxazolidinone Scaffold as the P2 Ligands: Structure–Activity Studies and Biological and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV protease and its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
Troubleshooting & Optimization
Technical Support Center: Boc-D-Leucinol Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding side reactions encountered during the coupling of Boc-D-Leucinol and other sterically hindered amino alcohols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges and common side reactions when coupling a carboxylic acid to this compound?
The primary challenge in coupling reactions involving this compound is steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the isobutyl side chain of the leucinol moiety, can significantly slow down the rate of the desired amide bond formation.[1] This sluggish reaction rate provides an opportunity for several side reactions to occur, leading to reduced yield and purification difficulties.
The most common side reactions are:
-
Incomplete Coupling: A significant portion of the starting material remains unreacted due to the slow reaction kinetics.[2][3]
-
O-Acylation: The free hydroxyl group of the leucinol moiety is acylated by the activated carboxylic acid, forming an ester byproduct that competes with the desired N-acylation.
-
N-Acylurea Formation: When using carbodiimide reagents (e.g., DCC, EDC, DIC), the highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct.[4][5][6]
-
Racemization: If the carboxylic acid being coupled is a chiral amino acid, it is susceptible to epimerization at its α-carbon, particularly under basic conditions or with over-activation.[7][8]
Q2: I am observing a significant byproduct with a mass corresponding to ester formation. How can I prevent O-acylation of the hydroxyl group?
While the amine of leucinol is generally more nucleophilic than the hydroxyl group, the highly reactive nature of the activated carboxylic acid can lead to competitive O-acylation. To favor N-acylation:
-
Optimize Coupling Reagent: Uronium/aminium-based reagents like HATU or HBTU can be more efficient and selective for N-acylation in hindered systems compared to carbodiimides alone.[1][2]
-
Control Stoichiometry: Use a minimal excess of the activated acid (e.g., 1.1-1.2 equivalents). A large excess can drive the less-favored O-acylation reaction.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can increase the selectivity for the more reactive amine nucleophile.
-
Choice of Base: Use a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions.[1]
Q3: My reaction with DIC is low-yielding and produces a byproduct that is difficult to separate. What is happening and how can I fix it?
This is a classic sign of N-acylurea formation.[4] The sterically hindered environment around the amine of this compound slows the desired nucleophilic attack on the O-acylisourea intermediate. This delay allows the intermediate to undergo an intramolecular rearrangement to the stable N-acylurea.[5][9]
Solutions:
-
Use Additives: The most effective solution is to add a nucleophilic agent like 1-hydroxybenzotriazole (HOBt) or, preferably for difficult couplings, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[1][4] These additives react rapidly with the O-acylisourea intermediate to form an active ester that is less prone to rearrangement but still reactive towards the amine.[6]
-
Lower the Temperature: Perform the carbodiimide activation and coupling at 0 °C to reduce the rate of the rearrangement side reaction.[4][6]
-
Switch Coupling Reagent: Change from a carbodiimide-based method to an onium salt-based reagent like HATU, HBTU, or HCTU, which do not form N-acylurea byproducts.[1][2]
Q4: How can I minimize the risk of racemization of the incoming amino acid during coupling?
Racemization typically proceeds through the formation of a 5(4H)-oxazolone intermediate from the activated amino acid.[2][7] To suppress this:
-
Use Racemization Suppressants: Coupling additives like HOBt and OxymaPure® are highly effective at preventing racemization.[7][10]
-
Avoid Excess Base: Use the minimum amount of base necessary. A weaker base like N-methylmorpholine (NMM) can be beneficial in sensitive cases.[2][11]
-
Minimize Pre-activation Time: Do not allow the activated amino acid to sit for extended periods before adding the this compound.[2]
-
Choose Appropriate Reagents: Formulations like DIC/Oxyma are known for low racemization.[2]
Troubleshooting Guide
Comparison of Common Coupling Conditions
This table provides a qualitative comparison of common coupling reagents for sterically hindered substrates like this compound.
| Coupling Strategy | Relative Speed | Risk of N-Acylurea | Risk of Racemization | Recommended For |
| DIC only | Slow | High | Moderate | Not recommended for this substrate. |
| DIC / HOBt | Moderate | Low | Low | A cost-effective starting point.[4][12] |
| DIC / OxymaPure® | Moderate-Fast | Very Low | Very Low | Excellent for suppressing racemization.[2][4] |
| HBTU / DIPEA | Fast | None | Low | Effective for many hindered couplings.[1][13] |
| HATU / DIPEA | Very Fast | None | Very Low | Often the best choice for difficult, hindered couplings.[1][13] |
Diagrams and Workflows
Reaction Pathways: Desired vs. Side Reactions
The following diagram illustrates the competition between the desired amide formation and the major side reactions when using a carbodiimide reagent.
Caption: Competing reaction pathways in carbodiimide-mediated coupling.
Troubleshooting Workflow for Low Coupling Yield
Use this decision tree to diagnose and solve issues related to low product yield.
Caption: Troubleshooting workflow for low-yield coupling reactions.
Experimental Protocols
Protocol: HATU-Mediated Coupling to this compound
This protocol is recommended for sterically hindered couplings where carbodiimide methods may be inefficient.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous DMF or NMP
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF.
-
Add the this compound solution to the carboxylic acid/HATU mixture.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DIPEA (2.5 eq) dropwise to the stirred solution. A color change to yellow is often observed.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. For highly hindered substrates, the reaction may require 2-6 hours for completion.[13]
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. Carbodiimide - Wikipedia [en.wikipedia.org]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
How to improve the yield of Boc-D-Leucinol synthesis
Welcome to the technical support center for the synthesis of Boc-D-Leucinol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
There are two primary synthetic routes for preparing this compound:
-
Boc Protection of D-Leucinol: This involves the direct protection of the amino group of D-Leucinol using di-tert-butyl dicarbonate (Boc anhydride).
-
Reduction of a Boc-D-Leucine Derivative: This route starts with Boc-D-Leucine, which is then reduced to the corresponding amino alcohol, this compound.
Q2: I am seeing low yield in my Boc protection of D-Leucinol. What are the common causes?
Low yields in the Boc protection of D-Leucinol can stem from several factors, including incomplete reaction, suboptimal reaction conditions, or issues during workup and purification. Key areas to investigate include the choice of base and solvent, reaction temperature, and the stoichiometry of the Boc anhydride.
Q3: My reduction of Boc-D-Leucine is not going to completion or is giving me side products. What should I look for?
Incomplete reduction or the formation of side products is a common challenge. The choice of reducing agent is critical; some may be too weak to fully reduce the carboxylic acid, while others might be too harsh, leading to over-reduction or side reactions. The formation of a stable intermediate, such as a mixed anhydride, is crucial for achieving a clean and high-yielding reduction.
Q4: How can I best purify my final this compound product?
This compound is typically a colorless liquid or a low-melting solid. Purification is often achieved through column chromatography on silica gel. Recrystallization from a suitable solvent system, such as ethyl acetate/hexane, can also be an effective method for obtaining highly pure material.
Troubleshooting Guides
Route 1: Boc Protection of D-Leucinol
This route is a straightforward, one-step process. However, optimizing the reaction conditions is key to maximizing the yield.
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Inappropriate Solvent | Ensure D-Leucinol is fully dissolved. A mixture of a polar organic solvent (like THF or dioxane) and water is often effective. | Improved reaction kinetics and higher conversion rates. |
| Incorrect Base | Use a suitable base to neutralize the acid formed during the reaction. Common choices include sodium bicarbonate, sodium hydroxide, or triethylamine. | Drives the reaction to completion and prevents the protonation of the starting amine. |
| Insufficient Boc Anhydride | Use a slight excess of Boc anhydride (1.1-1.2 equivalents) to ensure complete reaction. | Maximizes the conversion of D-Leucinol to the desired product. |
| Low Reaction Temperature | While the reaction often proceeds at room temperature, gentle heating (40-50°C) can improve the rate for sterically hindered amines. | Faster reaction times and increased yield. |
| Product Loss During Workup | During the aqueous workup, ensure the pH is adjusted correctly to keep the product in the organic layer. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate) will maximize recovery. | Minimized product loss and improved isolated yield. |
Route 2: Reduction of Boc-D-Leucine
This two-step approach involves the activation of the carboxylic acid of Boc-D-Leucine, followed by reduction.
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Inefficient Activation of Carboxylic Acid | Formation of a mixed anhydride with ethyl or isobutyl chloroformate prior to reduction is a highly effective activation method. | Creates a more reactive species for reduction, leading to higher yields. |
| Suboptimal Reducing Agent | Sodium borohydride (NaBH₄) is a cost-effective and efficient reducing agent for the mixed anhydride. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can be used but may lead to side reactions if not carefully controlled. | Clean reduction to the alcohol with minimal side product formation. |
| Reaction Temperature Too High | Perform the reduction at a low temperature (0°C to room temperature) to minimize side reactions and potential racemization. | Improved purity of the final product and retention of stereochemical integrity. |
| Incomplete Reaction | Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction stalls, consider adding a second portion of the reducing agent. | Drives the reaction to completion for a higher yield. |
| Difficult Purification | If the product is difficult to separate from byproducts, consider converting it to a crystalline salt (e.g., with dicyclohexylamine) for purification, followed by liberation of the free alcohol.[1] | Isolation of highly pure this compound. |
Experimental Protocols
Protocol 1: Boc Protection of D-Leucinol
This protocol is a general method for the Boc protection of amino alcohols.
-
Dissolution: Dissolve D-Leucinol (1.0 eq.) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add sodium bicarbonate (2.0 eq.) to the solution and stir until dissolved.
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dioxane to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Workup: Once the reaction is complete, add water and extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.
Protocol 2: Reduction of Boc-D-Leucine via Mixed Anhydride
This protocol is adapted from a similar, high-yield procedure for the synthesis of Boc-L-leucinal.[]
-
Activation: Dissolve Boc-D-Leucine (1.0 eq.) in anhydrous THF and cool to -15°C. Add N-methylmorpholine (1.0 eq.) followed by the dropwise addition of isobutyl chloroformate (1.0 eq.), maintaining the temperature below -15°C. Stir for 15 minutes.
-
Reduction: In a separate flask, dissolve sodium borohydride (1.5 eq.) in water and add it to the mixed anhydride solution. Stir the reaction mixture at 0°C for 30 minutes.
-
Workup: Quench the reaction by adding 1N HCl until the pH is acidic. Extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the key steps in each synthetic route.
Caption: Workflow for the synthesis of this compound via Boc protection.
Caption: Workflow for the synthesis of this compound via reduction.
References
Technical Support Center: Purification of Boc-D-Leucinol by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Boc-D-Leucinol using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for the column chromatography of this compound?
A1: A common and effective mobile phase for the purification of this compound on silica gel is a mixture of hexane and ethyl acetate. A typical starting ratio is in the range of 4:1 to 3:1 (hexane:ethyl acetate). The optimal ratio may vary depending on the specific impurities present in the crude material. It is highly recommended to first determine the ideal solvent system by thin-layer chromatography (TLC).
Q2: What is the expected Rf value for this compound?
A2: In a hexane:ethyl acetate (3:1) solvent system, the expected Rf value for this compound is approximately 0.2.[1] This value can serve as a benchmark during your TLC analysis and subsequent column chromatography.
Q3: My this compound appears to be degrading on the silica gel column. What could be the cause and how can I prevent it?
A3: Boc protecting groups are known to be sensitive to acidic conditions, and silica gel is inherently acidic. Prolonged exposure to silica gel can lead to the cleavage of the Boc group. To mitigate this, it is advisable to run the column relatively quickly (flash chromatography) and not let the compound sit on the column for an extended period. If degradation persists, you can consider using deactivated (neutralized) silica gel or an alternative stationary phase like alumina (neutral or basic).
Q4: I am observing streaking of my compound on the TLC plate and the column. What can I do to resolve this?
A4: Streaking is often caused by overloading the sample, poor solubility in the mobile phase, or interactions with the stationary phase. To address this, try dissolving your crude sample in a minimal amount of a slightly more polar solvent before loading it onto the column. Ensure your sample is fully dissolved. You can also try a "dry loading" technique where the crude material is adsorbed onto a small amount of silica gel before being added to the column.
Q5: What is the best way to monitor the fractions collected from the column?
A5: The most common method for monitoring fractions is by thin-layer chromatography (TLC). Spot a small amount from each collected fraction onto a TLC plate, develop it in the same solvent system used for the column, and visualize the spots under UV light or by using a suitable staining agent (e.g., potassium permanganate or ninhydrin if deprotection occurs).
Troubleshooting Guide
Below is a troubleshooting guide to address common problems encountered during the purification of this compound by column chromatography.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Separation | - Inappropriate solvent system (too polar or not polar enough).- Column overloading.- Improperly packed column (channeling). | - Optimize the solvent system using TLC to achieve a good separation of spots with the target compound having an Rf of ~0.2-0.3.- Reduce the amount of crude material loaded onto the column.- Repack the column carefully, ensuring a homogenous and level bed of silica gel. |
| Compound Elutes Too Quickly (High Rf) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio). |
| Compound Does Not Elute (Low or Zero Rf) | - The mobile phase is not polar enough.- The compound may be degrading or irreversibly adsorbed to the silica gel. | - Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., decrease the hexane to ethyl acetate ratio).- Consider using a more polar solvent system, such as dichloromethane/methanol.- If degradation is suspected, use deactivated silica gel or switch to a different stationary phase. |
| Presence of Unexpected Peaks/Spots | - Incomplete reaction or side reactions.- Degradation of the Boc-protecting group on the column. | - Analyze the unexpected peaks by techniques such as mass spectrometry to identify them.- Run the column more quickly and consider neutralization of the silica gel to minimize degradation. |
| Low Yield of Purified Product | - Compound streaking or tailing, leading to mixed fractions.- Incomplete elution from the column.- Degradation of the product on the column. | - Address streaking issues (see Q4 in FAQs).- After collecting the main fractions, flush the column with a more polar solvent to ensure all the product has eluted.- Minimize the time the compound spends on the column. |
| Column Cracking or Channeling | - Improper packing of the silica gel.- Running the column dry. | - Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. Always maintain a level of solvent above the silica bed. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
-
Preparation: Dissolve a small amount of the crude this compound in a few drops of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate (start with a 4:1 ratio). Ensure the solvent level is below the baseline.
-
Visualization: Once the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the spots under a UV lamp (if applicable) or by staining with a potassium permanganate solution.
-
Analysis: Calculate the Rf value of the this compound spot. Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for the desired compound, ensuring good separation from impurities.
Protocol 2: Column Chromatography Purification of this compound
-
Column Preparation:
-
Select an appropriate size column based on the amount of crude material.
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane:ethyl acetate 3:1).
-
Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing.
-
Add a layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully pipette the dissolved sample onto the top of the silica gel bed.
-
Alternatively, use a dry loading method by adsorbing the crude material onto a small amount of silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (flash chromatography) to achieve a steady flow rate.
-
Collect fractions in labeled test tubes.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC (as described in Protocol 1).
-
Combine the pure fractions containing this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
Technical Support Center: Troubleshooting Incomplete Deprotection of Boc-D-Leucinol
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the incomplete deprotection of Boc-D-Leucinol, a common issue encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the incomplete deprotection of this compound?
Incomplete deprotection of this compound can stem from several factors, primarily related to reaction conditions and substrate-specific challenges:
-
Insufficient Acid Strength or Concentration: The most frequent cause is an inadequate concentration of the acidic reagent (e.g., trifluoroacetic acid - TFA or hydrochloric acid - HCl) or an insufficient number of equivalents relative to the substrate.[1][2]
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature may be too low. Sterically hindered substrates like this compound may require longer reaction times or slightly elevated temperatures.[2]
-
Steric Hindrance: The bulky isobutyl side chain of leucine, combined with the presence of the hydroxyl group in leucinol, can sterically hinder the approach of the acidic reagent to the Boc-protecting group, slowing down the cleavage reaction.
-
Reagent Quality: The use of old or improperly stored reagents can lead to incomplete reactions. For instance, TFA is hygroscopic and its effectiveness can be diminished by absorbed water.[2]
-
Substrate Solubility: Poor solubility of this compound in the chosen reaction solvent can result in a heterogeneous mixture, leading to an incomplete reaction.[2]
Q2: How can I monitor the progress of the Boc deprotection of this compound?
Monitoring the reaction is crucial for determining the point of complete deprotection and avoiding unnecessary exposure to harsh acidic conditions. The following techniques are recommended:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively track the disappearance of the starting material (this compound) and the appearance of the product (D-Leucinol). A significant change in polarity will be observed, with the more polar D-Leucinol having a lower Rf value.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction progress, allowing for the accurate determination of the ratio of starting material to product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the nine protons of the tert-butyl group of the Boc protecting group, which is typically found around 1.4 ppm.
Q3: Are there any potential side reactions to be aware of during the deprotection of this compound?
Yes, the primary side reaction of concern is the formation of a stable tert-butyl cation during the acidic cleavage of the Boc group.[1] This reactive carbocation can potentially alkylate the hydroxyl group of D-Leucinol, leading to the formation of a tert-butyl ether byproduct. While less common for primary alcohols, it is a possibility under forcing reaction conditions. The use of scavengers can help mitigate this.
Troubleshooting Guide
Issue: Incomplete Deprotection of this compound
If you observe a significant amount of starting material remaining after the deprotection reaction, as indicated by TLC or HPLC analysis, consider the following troubleshooting steps.
Troubleshooting Workflow for Incomplete Boc Deprotection
Caption: A flowchart outlining the steps to troubleshoot incomplete Boc deprotection of this compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the deprotection of Boc-protected amino alcohols and related substrates. Please note that optimal conditions for this compound may vary.
| Reagent/Method | Substrate Type | Conditions | Time | Typical Yield (%) | Reference(s) |
| TFA/DCM (1:1) | Boc-amino acids | Room Temperature | 30 min - 2 h | >95% | [3] |
| 4M HCl in Dioxane | Boc-amino acids | Room Temperature | 1 - 4 h | High | [4] |
| Neat TFA | Boc-amino acids | Room Temperature | 5 - 60 min | High | |
| Oxalyl Chloride/Methanol | Boc-aliphatic amines | Room Temperature | 1 - 4 h | >70% (up to 90%) | [5] |
Experimental Protocols
Protocol 1: Deprotection of this compound using TFA in DCM
This protocol describes a standard and generally effective method for the deprotection of this compound.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 10-20 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC (e.g., using a mobile phase of DCM:Methanol 95:5 or Ethyl Acetate:Hexane 1:1).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain D-Leucinol.
Experimental Workflow for TFA-mediated Boc Deprotection
Caption: A step-by-step workflow for the deprotection of this compound using TFA.
Protocol 2: Deprotection of this compound using HCl in Dioxane
This method provides a milder alternative to TFA and is particularly useful if the substrate contains other acid-sensitive functional groups.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane solution
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Suspend or dissolve this compound (1 equivalent) in anhydrous 1,4-dioxane (approx. 10-20 mL per gram of substrate) in a round-bottom flask.
-
Add the 4M HCl in 1,4-dioxane solution (4-5 equivalents) to the mixture.
-
Stir the mixture at room temperature for 2-6 hours. The deprotected D-Leucinol hydrochloride salt may precipitate out of the solution.
-
Monitor the reaction progress by TLC.
-
Upon completion, if a precipitate has formed, collect the solid by filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
If the product remains in solution, the solvent can be removed under reduced pressure. The resulting hydrochloride salt can be used directly or neutralized with a mild base to obtain the free amine.
-
Dry the D-Leucinol hydrochloride salt under vacuum.
References
Preventing racemization during the activation of Boc-D-Leucinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-D-Leucinol. The focus is on preventing racemization during the activation of the hydroxyl group, a critical step in many synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during the activation of this compound?
A1: Racemization is the conversion of a chirally pure substance, like this compound, into a mixture of equal parts of both enantiomers (in this case, this compound and Boc-L-Leucinol). The stereochemistry of molecules is often critical for their biological activity. The presence of the undesired L-enantiomer can lead to reduced efficacy, altered pharmacological properties, or downstream difficulties in purification and crystallization. Therefore, maintaining the stereochemical integrity of this compound during activation is paramount.
Q2: What is the primary mechanism of racemization when activating the hydroxyl group of this compound?
A2: The most probable mechanism for racemization in this context is base-catalyzed epimerization . The proton on the alpha-carbon (the carbon bearing the Boc-protected amine) is weakly acidic. During activation of the adjacent hydroxyl group (e.g., conversion to a tosylate or mesylate), the presence of a base can abstract this acidic proton to form a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of the D and L enantiomers, thus causing racemization.
Q3: Are activation methods like tosylation or mesylation inherently prone to causing racemization?
A3: The activation reaction itself, which involves the formation of a sulfonate ester at the oxygen of the hydroxyl group, does not directly affect the chiral center at the alpha-carbon. However, these reactions are typically carried out in the presence of a base to neutralize the acid byproduct (e.g., HCl or methanesulfonic acid). The choice of base and the reaction conditions are the critical factors that can lead to unintended racemization through the base-catalyzed epimerization mechanism described above.
Q4: How can I detect if racemization has occurred in my sample of activated this compound?
A4: The most reliable method for detecting and quantifying racemization is chiral High-Performance Liquid Chromatography (HPLC) .[1][2] This technique uses a chiral stationary phase to separate the D and L enantiomers (or their derivatives), allowing for the determination of the enantiomeric excess (% ee) of your product. Other methods like Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents or derivatization to form diastereomers that can be distinguished by standard NMR may also be used.[3]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Loss of optical purity in the final product after activation. | Racemization has occurred during the activation step. | Review the reaction conditions. The most likely culprits are excessively high temperature, prolonged reaction time, or an inappropriate choice of base. |
| Inconsistent or poor yields of the activated product. | The base used may be too nucleophilic, leading to side reactions, or the temperature may be too low for the reaction to proceed to completion in a reasonable timeframe. | Optimize the balance between reactivity and preventing racemization. A sterically hindered, non-nucleophilic base is often preferred. |
| Formation of unexpected byproducts. | If using tosyl chloride, the chloride ion can sometimes displace the newly formed tosylate, leading to the corresponding alkyl chloride.[4] | Consider using methanesulfonyl chloride or methanesulfonic anhydride, which are less prone to this side reaction.[5] |
| Complete inversion of stereochemistry. | This is characteristic of a Mitsunobu reaction. If reagents like triphenylphosphine and diethyl azodicarboxylate (DEAD) were used, an SN2 inversion has likely occurred.[1][6][7] | This is not a side reaction of a typical tosylation/mesylation but a different reaction pathway. If inversion is not desired, avoid Mitsunobu conditions. |
Experimental Protocols
Protocol 1: Low-Temperature Mesylation of this compound to Minimize Racemization
This protocol is designed to activate the hydroxyl group of this compound while minimizing the risk of base-catalyzed epimerization.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -20 °C in a suitable cooling bath.
-
Add DIPEA (1.5 eq.) dropwise to the cooled solution, ensuring the temperature does not rise significantly.
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at -20 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -20 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a low temperature.
-
Analyze the enantiomeric purity of the resulting this compound mesylate using chiral HPLC.
Protocol 2: Chiral HPLC Analysis of this compound
This protocol provides a general guideline for assessing the enantiomeric purity of this compound or its activated derivatives. Specific conditions may need to be optimized for your particular instrument and column.[2]
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel® OD-H or macrocyclic glycopeptide-based like Chirobiotic™ T).[2]
Mobile Phase (Example for Normal Phase):
-
A mixture of n-Hexane, 2-Propanol, and Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v).[2] The optimal ratio will need to be determined empirically.
Procedure:
-
Prepare a standard solution of racemic Boc-DL-Leucinol to determine the retention times of both the D and L enantiomers.
-
Prepare a solution of your this compound sample (before and after activation) at a concentration of approximately 1 mg/mL in the mobile phase.
-
Set the column temperature (e.g., 25 °C) and flow rate (e.g., 1.0 mL/min).
-
Inject the racemic standard and then your sample(s).
-
Monitor the elution profile using a UV detector (e.g., at 210 nm).
-
Integrate the peak areas for the D and L enantiomers to calculate the enantiomeric excess (% ee).
Visualizations
Caption: Base-catalyzed racemization pathway during activation.
Caption: Workflow for minimizing racemization.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification and Quantification by NMR Spectroscopy of the 22 R and 22 S Epimers in Budesonide Pharmaceutical Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Boc-D-Leucinol Attachment
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the successful N-Boc protection of D-Leucinol.
Frequently Asked Questions (FAQs)
Q1: What are the standard reagents for attaching a Boc group to D-Leucinol?
A1: The most common and effective reagent for this transformation is Di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[1][2] This reaction is typically performed in the presence of a base to facilitate the reaction and neutralize any acidic byproducts.[3][4]
Q2: How do I choose the right solvent for the reaction?
A2: The choice of solvent depends on the solubility of D-Leucinol and the reaction conditions. Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), dioxane, and acetonitrile.[5] For amino alcohols, a biphasic system (e.g., chloroform and water) or an aqueous/organic mixture (e.g., water/THF) can also be effective, particularly when using an inorganic base.[5]
Q3: Which base should I use and in what quantity?
A3: The selection of the base is crucial for achieving high yield and selectivity.
-
Triethylamine (TEA): A common organic base used in anhydrous conditions. Typically, 1.1 to 1.5 equivalents are used.[2]
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH): Often used in aqueous or biphasic systems.[5][6] Using a weak base like NaHCO₃ can help minimize side reactions.[7]
-
4-Dimethylaminopyridine (DMAP): A highly effective catalyst, but it should be used in catalytic amounts (e.g., 0.1 eq). Caution is advised as it can promote the formation of O-Boc byproducts if the reaction is left for too long.[]
Q4: What is the optimal reaction temperature and time?
A4: The reaction is typically performed at 0°C initially, especially during the addition of Boc anhydride, to control the exothermic reaction.[2] It is then allowed to warm to room temperature and stirred for 2 to 12 hours.[2] Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.
Q5: Can the hydroxyl group of D-Leucinol react with Boc anhydride?
A5: Yes, O-acylation is a potential side reaction, resulting in a di-protected product. However, the amino group is inherently more nucleophilic than the hydroxyl group.[7] Selective N-protection can be achieved by:
-
Using stoichiometric amounts of Boc anhydride (1.0-1.1 equivalents).
-
Avoiding prolonged reaction times, especially when using a catalyst like DMAP.[]
-
Running the reaction at room temperature or below with a weak base.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Boc-D-Leucinol | 1. Incomplete reaction. 2. Sub-optimal base or solvent. 3. Product loss during workup/purification. | 1. Monitor the reaction via TLC until the starting material is consumed. If the reaction stalls, consider adding a small amount of additional Boc anhydride. 2. Try alternative conditions. If using TEA in DCM, consider switching to NaOH in a THF/water mixture. 3. Ensure proper pH adjustment during aqueous workup to prevent the product from partitioning into the aqueous layer. |
| Incomplete Reaction (Starting material remains) | 1. Insufficient Boc anhydride. 2. Inactive reagents. 3. Poor solubility of D-Leucinol. | 1. Use a slight excess of Boc anhydride (1.1 to 1.2 equivalents). 2. Use fresh, high-quality Boc anhydride and a dry solvent. 3. Change the solvent system to improve solubility. For zwitterionic character, adding water may help.[9] |
| Formation of Multiple Products (seen on TLC/LC-MS) | 1. Di-Boc Product: Reaction with both the amine and hydroxyl groups. 2. Urea byproduct: Can form with sterically hindered amines.[] | 1. Reduce the amount of Boc anhydride to 1.0-1.05 equivalents. Avoid using DMAP as a catalyst or reduce its amount and the reaction time.[] 2. This is less common for primary amines like leucinol but can be mitigated by ensuring proper reaction conditions. |
| Difficulty in Product Purification | 1. Excess Boc anhydride remaining. 2. Byproducts are difficult to separate from the desired product. | 1. Excess Boc anhydride can be quenched by adding a polymer-supported amine resin (like trisamine) after the reaction is complete.[9] 2. Optimize reaction conditions to minimize byproduct formation. Column chromatography on silica gel is typically effective for purification. |
Quantitative Data Summary
The following tables provide typical reaction parameters for the N-Boc protection of primary amines and amino alcohols.
Table 1: Reagent Equivalents
| Reagent | Equivalents (eq.) | Purpose |
| D-Leucinol | 1.0 | Substrate |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 - 1.2 | Boc-protecting agent |
| Triethylamine (TEA) | 1.2 - 1.5 | Base (anhydrous conditions) |
| Sodium Hydroxide (1M aq.) | 1.2 - 1.5 | Base (aqueous conditions) |
| 4-Dimethylaminopyridine (DMAP) | 0.05 - 0.1 | Catalyst (optional) |
Table 2: Typical Reaction Conditions
| Parameter | Condition | Notes |
| Temperature | 0°C to Room Temperature | Initial cooling helps control exothermicity. |
| Reaction Time | 2 - 12 hours | Monitor by TLC for completion. |
| Solvent | DCM, THF, Dioxane, Acetonitrile | Choice depends on substrate solubility and base used. |
Experimental Protocols
Protocol 1: Standard N-Boc Protection using Triethylamine
-
Preparation: Dissolve D-Leucinol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add triethylamine (1.2 eq) to the solution.[2]
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the stirred amine solution.[2]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress using TLC.
-
Workup:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.[2]
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc-D-Leucinol.
-
Purification: Purify the product by column chromatography on silica gel if necessary.
Visualizations
Experimental Workflow for Boc Protection
Caption: Experimental workflow for the N-Boc protection of D-Leucinol.
References
Removal of byproducts from Boc-D-Leucinol reactions
Welcome to the technical support center for the synthesis and purification of Boc-D-Leucinol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound and the removal of reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the synthesis of this compound from D-Leucinol and di-tert-butyl dicarbonate (Boc-anhydride)?
A1: The primary byproducts and impurities encountered during the Boc protection of D-Leucinol include:
-
Unreacted D-Leucinol: Incomplete reaction can leave starting material in your product mixture.
-
Di-tert-butyl dicarbonate (Boc-anhydride): Excess reagent used to drive the reaction to completion.
-
tert-Butanol: A decomposition product of Boc-anhydride.
-
Di-tert-butyl carbonate: Another byproduct from the decomposition of Boc-anhydride.
-
Over-alkylation products: Although less common, side reactions can occur.
Q2: How can I monitor the progress of my this compound synthesis?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the reaction progress.[1][2] By spotting the reaction mixture alongside your starting material (D-Leucinol), you can observe the consumption of the starting material and the appearance of the this compound product.
Q3: My this compound product is an oil, but I expected a solid. What should I do?
A3: this compound is often isolated as a colorless to light yellowish liquid or oil.[3] If a solid is expected or desired, purification via column chromatography followed by removal of all solvent under high vacuum is recommended. Attempts at crystallization can be made, though it may be challenging.
Troubleshooting Guides
Issue 1: Incomplete Reaction - D-Leucinol Remains
Symptoms:
-
TLC analysis shows a persistent spot corresponding to D-Leucinol.
-
NMR spectrum of the crude product shows signals corresponding to D-Leucinol.
Possible Causes:
-
Insufficient Boc-anhydride.
-
Reaction time is too short.
-
Reaction temperature is too low.
-
Presence of moisture, which can hydrolyze the Boc-anhydride.
Solutions:
-
Drive the reaction to completion: Add an additional portion of Boc-anhydride and continue stirring, monitoring by TLC until the D-Leucinol spot disappears.
-
Optimize reaction conditions: Ensure the reaction is running for a sufficient amount of time and at the appropriate temperature as per your protocol. Use anhydrous solvents to minimize hydrolysis of the Boc-anhydride.
-
Purification: If the reaction cannot be driven to completion, the unreacted D-Leucinol can be removed during the workup and purification steps.
Issue 2: Difficulty in Removing Excess Boc-Anhydride and its Byproducts
Symptoms:
-
The purified product is contaminated with tert-butanol or di-tert-butyl carbonate.
-
NMR spectrum shows characteristic signals for Boc-anhydride byproducts.
Possible Causes:
-
Ineffective workup procedure.
-
Co-elution during column chromatography.
Solutions:
-
Aqueous Workup: An effective aqueous workup is crucial. Washing the organic layer with a mild base like saturated sodium bicarbonate solution can help remove some of the acidic byproducts.[1] Subsequent washes with water and brine will help remove water-soluble impurities.
-
Column Chromatography: Flash column chromatography is a highly effective method for separating this compound from non-polar byproducts like di-tert-butyl carbonate. A gradient elution is often employed.
-
High Vacuum: After purification, placing the product under a high vacuum can help remove volatile impurities like tert-butanol.
Experimental Protocols
Protocol 1: General Aqueous Workup for this compound Synthesis
This procedure is designed to remove the majority of water-soluble byproducts and unreacted reagents after the reaction is complete.
-
Quench the reaction mixture by adding deionized water.
-
If the reaction was performed in a water-miscible solvent (e.g., THF, dioxane), remove the solvent under reduced pressure.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Flash Column Chromatography
This is a standard method to obtain high-purity this compound.
-
Prepare the Column: Dry pack a silica gel column with an appropriate diameter based on the amount of crude product.
-
Prepare the Sample: Dissolve the crude this compound in a minimal amount of the initial eluent or dichloromethane.
-
Load the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Elute the column with a suitable solvent system. A gradient of ethyl acetate in hexanes is commonly used. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Data Presentation
Table 1: TLC Analysis Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (3:1) |
| Visualization | UV light (254 nm), Ninhydrin stain (for D-Leucinol) |
| Typical Rf of Boc-L-leucinal | ~0.53[1] |
| Typical Rf of Boc-L-leucine | ~0.32 (in Hexane:EtOAc 3:1), ~0.16 (starting material)[1] |
Note: Rf values are approximate and can vary based on exact TLC conditions. It is recommended to always run a standard of the starting material on the same plate for accurate comparison.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for this compound synthesis issues.
References
Strategies to avoid dipeptide formation with Boc-D-Leucinol
Welcome to the technical support center for methodologies involving Boc-D-Leucinol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the incorporation of this amino alcohol into peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What is "dipeptide formation" in the context of this compound, and why does it occur?
While this compound is an amino alcohol and lacks a carboxylic acid group to form a true dipeptide via a peptide bond, the term "dipeptide formation" in this context likely refers to the formation of dimer-like structures or other side products that complicate purification and reduce the yield of the desired product. Several factors can contribute to these side reactions:
-
Incomplete Coupling: Due to the steric hindrance of both the Boc protecting group and the isobutyl side chain of leucinol, coupling reactions can be slow and incomplete. This may lead to subsequent side reactions or be misinterpreted as the formation of new, unwanted adducts.
-
Self-Condensation: Under certain activation conditions, it is possible for the activated carboxyl group of the coupling partner to react with the amine of one this compound molecule, and then a second this compound's hydroxyl group could potentially react, leading to an ester linkage and a dimer-like structure.
-
Reaction with Coupling Agents: Highly reactive coupling agents, necessary for sterically hindered couplings, can sometimes react with the hydroxyl group of this compound, leading to unwanted side products.
Q2: Which coupling reagents are most effective for this compound to minimize side reactions?
For sterically hindered amino alcohols like this compound, standard coupling reagents such as DCC/HOBt may be inefficient and lead to incomplete coupling.[1][2] More potent activating agents are generally required. Uronium/aminium and phosphonium salt-based reagents are highly recommended to achieve higher yields and minimize side reactions.[2][3]
Q3: How can I monitor the progress of my this compound coupling reaction?
The Kaiser test (ninhydrin test) is a reliable method for monitoring the presence of free primary amines on the solid support.[2][4] A positive test (blue or purple beads) indicates that the coupling is incomplete. A negative test (yellow or colorless beads) signifies that the coupling reaction has gone to completion.
Q4: What should be my immediate course of action if I observe incomplete coupling?
The most straightforward initial step upon detecting an incomplete coupling via a positive Kaiser test is to perform a "double coupling" or "recoupling".[1][4] This involves repeating the coupling step with a fresh solution of the activated amino acid to drive the reaction to completion before proceeding to the next deprotection step.
Q5: When is it appropriate to cap unreacted amines?
If a double coupling still results in a positive Kaiser test, it indicates that some amino groups on the resin remain unreacted. To prevent the formation of deletion sequences (peptides lacking the intended this compound), these unreacted amines should be "capped."[2] Capping is typically done by acetylation, which renders the unreacted amino groups unreactive to subsequent coupling steps.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of this compound.
Issue 1: Low Yield of the Desired Product and Presence of Side Products
Symptom: HPLC or LC-MS analysis of the crude product shows a low yield of the target peptide and the presence of unexpected peaks, potentially corresponding to dimer-like structures or other adducts.
| Possible Cause | Solution | Experimental Protocol |
| Inefficient Coupling Reagent | Switch to a more potent activating agent like HATU, HBTU, or HCTU. | See Protocol 2: Coupling with HATU/HBTU. |
| Steric Hindrance | Perform a "double coupling" by repeating the coupling step with fresh reagents. | See Protocol 3: Double Coupling Procedure. |
| Suboptimal Reaction Conditions | Optimize the solvent system and temperature. | Use a solvent mixture known to disrupt aggregation, such as DMF with 10-20% NMP or DMSO.[1] Consider a modest increase in temperature (e.g., to 30-40°C) to improve reaction kinetics, but monitor for potential side reactions.[3] |
| Side Reaction of the Hydroxyl Group | Use a milder base or consider protecting the hydroxyl group if other strategies fail. | Substitute a strong base like DIPEA with a weaker base such as N-methylmorpholine (NMM).[2] |
Issue 2: Positive Kaiser Test After Coupling
Symptom: The resin beads turn blue or purple after performing the Kaiser test, indicating the presence of unreacted free amines.
| Possible Cause | Solution | Experimental Protocol |
| Incomplete Coupling | Perform a double coupling. | See Protocol 3: Double Coupling Procedure. |
| Persistent Incomplete Coupling | Cap the unreacted amines to prevent deletion sequence formation. | See Protocol 4: Capping of Unreacted Amines. |
| Poor Reagent Quality | Ensure all reagents, especially the coupling agent and this compound, are fresh and have been stored correctly. | N/A |
Data Presentation
The choice of coupling reagent is critical for the successful incorporation of sterically hindered components like this compound. The following table summarizes the performance of various coupling reagents.
| Coupling Reagent | Typical Reaction Time | Reported Efficiency/Yield | Degree of Racemization | Notes |
| DCC/HOBt | 4-12 hours | Moderate to Low | Low | Often inefficient for sterically hindered couplings. |
| HBTU/HATU | 1-4 hours | High | Low | Often the first choice for difficult couplings.[3] |
| HCTU | 1-4 hours | High | Low | A cost-effective alternative to HBTU/HATU. |
| PyBOP | 1-3 hours | High | Low | Particularly effective for coupling N-methyl amino acids and other hindered residues. |
Experimental Protocols
Protocol 1: Standard Ninhydrin (Kaiser) Test
-
Sample Preparation: Transfer a small sample of the peptide-resin (a few beads) to a small glass test tube.
-
Washing: Wash the beads with ethanol.
-
Reagent Addition: Add 2-3 drops of each of the following solutions:
-
5% ninhydrin in ethanol
-
80% phenol in ethanol
-
2% of 0.001 M aqueous KCN in pyridine
-
-
Heating: Heat the test tube at 100°C for 3-5 minutes.
-
Observation: Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): Blue/purple color.
-
Negative Result (Complete Coupling): Yellow/colorless color.[2]
-
Protocol 2: Coupling with HATU/HBTU
-
Resin Preparation: Swell the deprotected peptide-resin in N,N-dimethylformamide (DMF).
-
Reagent Preparation: In a separate vessel, dissolve 2-4 equivalents of the amino acid to be coupled and 2-4 equivalents of HATU or HBTU in DMF.
-
Activation: Add 4-8 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to the activation mixture and vortex briefly.
-
Coupling: Immediately add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction vessel for 1-4 hours. For highly hindered couplings, the reaction time may need to be extended.
-
Monitoring: Monitor the reaction using the Kaiser test (Protocol 1). If the test is positive, a second coupling may be necessary.
-
Washing: Once the reaction is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).[4]
Protocol 3: Double Coupling Procedure
-
Initial Coupling: Perform the first coupling of your amino acid using your chosen protocol (e.g., with HATU for 1 hour).
-
Kaiser Test: Perform a Kaiser test as described in Protocol 1.
-
Positive Test Follow-up: If the test is positive, do not proceed to the deprotection step. Instead: a. Drain the reaction vessel. b. Wash the peptide-resin thoroughly with DMF (3 times). c. Prepare a fresh solution of the activated amino acid using the same equivalents as in the initial coupling. d. Add the fresh activated amino acid solution to the resin. e. Allow the second coupling reaction to proceed for 1-2 hours.
-
Final Wash and Confirmation: a. Wash the resin as described in step 3b. b. Perform a final Kaiser test to confirm the completion of the reaction.[2]
Protocol 4: Capping of Unreacted Amines
-
Wash: After the final coupling attempt, wash the peptide-resin with DMF (3 times).
-
Capping Solution: Prepare a capping solution (e.g., 20% acetic anhydride and 2% DIPEA in DMF).
-
Reaction: Add the capping solution to the resin and agitate for 30 minutes.
-
Final Wash: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the N-terminal deprotection of the successfully coupled chains.[2]
Visualizations
Caption: Troubleshooting workflow for incomplete this compound coupling.
Caption: Simplified reaction pathways for desired coupling versus a potential side reaction.
References
Scavengers for tert-butyl cation in Boc deprotection of leucinol derivatives
Technical Support Center: Boc Deprotection of Leucinol Derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions regarding the use of scavengers to prevent side reactions during the acid-catalyzed deprotection of tert-butyloxycarbonyl (Boc) protected leucinol derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side-product formation during the Boc deprotection of leucinol derivatives?
A1: The primary cause is the generation of a reactive tert-butyl cation when the Boc group is cleaved by a strong acid like trifluoroacetic acid (TFA).[1][2] This carbocation is a powerful electrophile that can alkylate any nucleophilic sites on your deprotected leucinol derivative, leading to undesired modifications.[2][3] While leucinol itself lacks highly nucleophilic side chains like tryptophan or methionine, the newly formed free amine can be re-alkylated by the tert-butyl cation.
Q2: I observe an unexpected peak in my LC-MS analysis with a mass increase of +56 Da. What is it?
A2: This +56 Da mass shift is the characteristic signature of tert-butylation, where a tert-butyl group has been added to your molecule.[1][4] The reactive tert-butyl cation generated during Boc cleavage alkylates a nucleophilic site on your leucinol derivative.[4] The most effective way to prevent this is by adding a scavenger to the reaction mixture.[1][4]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are nucleophilic compounds added in excess to the deprotection reaction.[3][4] They are more reactive towards the tert-butyl cation than your substrate, effectively trapping the cation before it can cause unwanted side reactions like alkylation.[2][4][5] By intercepting the carbocations, scavengers prevent the formation of alkylated side products.[2][3]
Q4: How do I choose the right scavenger for my leucinol derivative?
A4: For a substrate like a leucinol derivative, which primarily risks N-alkylation, general-purpose carbocation scavengers are highly effective. Silane-based scavengers like triisopropylsilane (TIS) or triethylsilane (TES) are excellent choices.[1][4] Water can also act as a scavenger, forming tert-butanol.[6][7] Anisole is another common and effective option.[8] The choice may depend on the scale of your reaction and the ease of removal during work-up.
Troubleshooting Guide (Q&A Format)
Problem 1: My reaction is incomplete, and I still see starting material.
-
Possible Cause 1: Insufficient Acid. The concentration or equivalents of the acid (e.g., TFA) may be too low for the reaction to proceed to completion.[2][9]
-
Possible Cause 2: Insufficient Reaction Time or Temperature. Most Boc deprotections are complete within 1-2 hours at room temperature.[2][4]
-
Possible Cause 3: Steric Hindrance. Bulky groups near the Boc-protected amine can slow the reaction rate.[2][9]
-
Solution: More forceful conditions, such as longer reaction times or gentle warming, may be required. Under these conditions, the use of an effective scavenger is critical to prevent side reactions.[2]
-
Problem 2: My yield is low, and the product is impure, showing multiple side products.
-
Possible Cause: Alkylation by tert-butyl cation. This is the most common cause of impurity, especially the +56 Da adduct.[5]
Problem 3: My final product is difficult to purify after work-up.
-
Possible Cause: Scavenger Byproducts. Some scavengers or their byproducts can complicate purification. For example, phenolic scavengers may be difficult to remove from the desired product.[8]
-
Solution: Choose a scavenger that is volatile or easily removed. Silanes (TIS, TES) are converted to silyl ethers or alkanes which are often easily removed during work-up and purification.[15] A common work-up procedure involves precipitating the product by adding the reaction filtrate to cold diethyl ether, which leaves many scavenger-related impurities behind in the ether.[4][6]
-
Data Presentation
Table 1: Comparison of Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration | Target Residues / Purpose | Notes |
| Triisopropylsilane (TIS) | 2.5–5% (v/v) | General carbocations, Trp | Highly effective and commonly used carbocation scavenger.[4][5] |
| Triethylsilane (TES) | 5–20 equivalents | General carbocations, Trp, Met | Effective at reducing the tert-butyl cation to isobutane.[4][7] |
| Water (H₂O) | 2.5–5% (v/v) | General carbocations | Forms tert-butanol; often used as a component in scavenger cocktails.[4][6] |
| Anisole | 5-10% (v/v) | General nucleophiles, Tyr, Trp | A general-purpose scavenger.[5][8] |
| Thioanisole | 5% (v/v) | Met, Trp | Effective in preventing S-alkylation of methionine.[4][6] |
| 1,2-Ethanedithiol (EDT) | 2.5% (v/v) | Cys, Trp | Primarily used for protecting cysteine residues; has a strong odor.[4][6] |
Concentrations are typical for peptide cleavage cocktails and may be adjusted for solution-phase synthesis.
Experimental Protocols
Protocol 1: General Boc Deprotection of a Leucinol Derivative in Solution
This protocol is a general guideline for the solution-phase deprotection of a Boc-protected leucinol derivative using TFA and TIS as a scavenger.
Materials:
-
Boc-protected leucinol derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolution: Dissolve the Boc-protected leucinol derivative in dichloromethane (DCM) (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.[4]
-
Scavenger Addition: Add triisopropylsilane (TIS) to the solution to a final concentration of approximately 2.5-5% (v/v).[4][5]
-
Deprotection: Cool the flask in an ice bath (0 °C). Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution.[2]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete in 1-2 hours.[2]
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.[4] Co-evaporation with toluene can help remove residual TFA.[12]
-
For amine TFA salts, the crude product can often be isolated by precipitation. Add the concentrated residue dropwise to a stirred flask of cold diethyl ether.[6]
-
Collect the precipitated solid by filtration, wash with additional cold ether, and dry under vacuum.
-
Alternatively, for a free amine, carefully neutralize the crude residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
-
Purification: Purify the crude product as necessary using an appropriate method, such as column chromatography.
Visualizations
Reaction Mechanism and Scavenger Action
The following diagram illustrates the acid-catalyzed Boc deprotection mechanism, the problematic side reaction caused by the tert-butyl cation, and the protective role of a scavenger.
Caption: Boc deprotection pathway, side reaction, and scavenger intervention.
Troubleshooting Workflow
This workflow provides a logical guide for troubleshooting common issues encountered during the Boc deprotection of leucinol derivatives.
Caption: Troubleshooting workflow for Boc deprotection experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining the Purity of Boc-D-Leucinol
For researchers, scientists, and drug development professionals, ensuring the enantiomeric and chemical purity of chiral building blocks like N-tert-butoxycarbonyl-D-Leucinol (Boc-D-Leucinol) is of paramount importance for the synthesis of stereochemically defined and safe active pharmaceutical ingredients. This guide provides an objective comparison of the principal analytical methods for determining the purity of this compound, complete with detailed experimental protocols and supporting data to aid in method selection and implementation.
Comparison of Analytical Methods
Several analytical techniques are employed to assess the purity of this compound. The most common and reliable methods include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and sample requirements.
Data Presentation
The following table summarizes the key performance characteristics of these analytical methods. The quantitative data presented is based on typical performance for Boc-protected amino acids or amino alcohols and should be considered illustrative. Method validation is essential for specific applications.
| Feature | Chiral HPLC | Chiral GC-MS | NMR Spectroscopy | Polarimetry |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Separation of volatile, derivatized enantiomers on a chiral column followed by mass analysis.[1] | Formation of diastereomeric complexes with a chiral resolving agent, leading to distinct NMR signals.[1] | Measurement of the rotation of plane-polarized light by a chiral molecule in solution.[1] |
| Primary Use | Quantification of enantiomeric purity (e.g., Boc-L-Leucinol impurity). | High-sensitivity detection and quantification of volatile enantiomeric impurities. | Determination of enantiomeric excess and structural confirmation. | Rapid assessment of overall optical purity. |
| Sample Preparation | Direct injection of a solution.[1] | Derivatization to increase volatility is required.[1][2] | Derivatization with a chiral agent (e.g., Mosher's acid) to form diastereomers.[1][3] | Dissolution in a suitable solvent.[1] |
| Limit of Detection (LOD) / Limit of Quantification (LOQ) | High sensitivity (LOD can be <0.05% for the minor enantiomer). | Very high sensitivity (can detect <0.1% of the minor enantiomer).[1] | Moderate sensitivity (typically requires >1% of the minor enantiomer for accurate quantification).[1] | Low sensitivity, not suitable for trace impurity detection. |
| Precision (%RSD) | High (< 2%) | High (< 5%) | Moderate (dependent on signal-to-noise and resolution) | Low |
| Analysis Time | 15-30 minutes per sample. | 20-40 minutes per sample. | 5-20 minutes for data acquisition (plus reaction time for derivatization). | < 5 minutes per sample. |
| Advantages | High resolution and accuracy, widely applicable.[2] | High sensitivity and specificity (with MS detection). | Non-destructive, provides structural information.[2] | Fast, simple, and non-destructive.[1] |
| Limitations | Requires specialized and sometimes expensive chiral columns. | Derivatization can be time-consuming and may introduce analytical errors.[4] | Lower sensitivity compared to chromatographic methods, requires a relatively pure sample. | Insensitive to trace enantiomeric impurities, influenced by other chiral compounds. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and laboratory conditions.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the accurate quantification of enantiomeric purity. The direct separation of this compound and its L-enantiomer is achieved using a chiral stationary phase (CSP). Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for N-protected amino acids and their derivatives.[5][6]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase Column: A polysaccharide-based column such as CHIRALPAK® series (e.g., CHIRALPAK AD-H or IA) or a macrocyclic glycopeptide-based column like CHIROBIOTIC® T is recommended.[5][7]
Experimental Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of n-hexane and isopropanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA). A common starting composition is n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v). The exact ratio should be optimized for the specific column to achieve baseline separation.
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.[1]
-
Chromatographic Conditions:
-
Analysis: Inject the sample solution onto the column. The two enantiomers, this compound and any contaminating Boc-L-Leucinol, will elute at different retention times. The enantiomeric purity is determined by integrating the peak areas of the two enantiomers.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Chiral GC-MS offers very high sensitivity for the detection of enantiomeric impurities but requires derivatization to make the analyte volatile.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Chiral Capillary Column (e.g., Chirasil-Val).[4]
Experimental Protocol:
-
Derivatization:
-
Accurately weigh about 1 mg of this compound into a reaction vial and dry thoroughly.
-
Add a suitable derivatization reagent. A common approach for amino alcohols is a two-step process involving N-acylation followed by O-silylation. For example, add a solution of trifluoroacetic anhydride (TFAA) in dichloromethane, heat to complete the acylation, and then evaporate the solvent. Follow this by adding a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat to form the volatile derivative.[8]
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a suitable rate (e.g., 5-10 °C/min) to a final temperature (e.g., 220 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
-
Analysis: The derivatized enantiomers are separated on the chiral column and detected by the mass spectrometer. The enantiomeric ratio is calculated from the integrated peak areas of the corresponding SIM ions or the total ion chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can determine enantiomeric excess by converting the enantiomers into diastereomers using a chiral resolving agent, which results in distinct signals in the NMR spectrum. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a common chiral derivatizing agent for alcohols and amines.[3]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Experimental Protocol:
-
Diastereomer Formation:
-
Dissolve a known amount of this compound (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a slight molar excess of a chiral resolving agent, for example, the acid chloride of (R)-Mosher's acid. A coupling agent may be required to facilitate the esterification.
-
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
-
Analysis: The resulting diastereomeric esters will exhibit different chemical shifts for protons near the chiral center. By integrating a pair of well-resolved signals corresponding to each diastereomer, the enantiomeric ratio can be determined.
Polarimetry
Polarimetry is a classical and rapid method for assessing the overall chirality of a sample by measuring the rotation of plane-polarized light.
Instrumentation:
-
Polarimeter.
Experimental Protocol:
-
Sample Preparation: Accurately prepare a solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (c, in g/mL). A typical concentration is 2 g/100 mL (c=2).[9]
-
Measurement:
-
Fill a polarimeter cell of a known path length (l, in decimeters) with the solution.
-
Measure the observed optical rotation (α) at a specific wavelength (usually the sodium D-line, 589 nm) and temperature (e.g., 20 °C).[9]
-
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c).[1] The calculated specific rotation can be compared to the literature value for pure this compound (e.g., [α]D²⁰ = +27.5 ± 2º, c=2 in MeOH) to assess its optical purity.[9] The presence of the L-enantiomer will decrease the observed positive rotation.[1]
Mandatory Visualization
The following diagrams illustrate the logical workflow for the analytical determination of this compound purity and the signaling pathway of chiral recognition in HPLC.
Caption: General workflow for the purity analysis of this compound.
Caption: Chiral recognition mechanism in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomeric resolution of biomarkers in space analysis: Chemical derivatization and signal processing for gas chromatography-mass spectrometry analysis of chiral amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
Unveiling the Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of Boc-D-Leucinol and its Alternatives
For researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry, the precise characterization of protected amino alcohols is paramount. This guide provides a comprehensive comparison of the mass spectrometry fragmentation patterns of Boc-D-Leucinol and its common alternatives, Cbz-D-Leucinol and Fmoc-D-Leucinol. By understanding their distinct fragmentation behaviors, researchers can confidently identify and characterize these crucial building blocks.
This report details the expected fragmentation patterns based on the chemical nature of the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups. The quantitative data, summarized below, offers a clear guide for the interpretation of mass spectra.
Comparative Fragmentation Analysis
The choice of an amine protecting group significantly influences the fragmentation pattern observed in mass spectrometry, providing a unique molecular fingerprint for each compound. The following table summarizes the key fragments observed for this compound, Cbz-D-Leucinol, and Fmoc-D-Leucinol under typical electrospray ionization (ESI) mass spectrometry conditions.
| Protecting Group | Compound Name | Molecular Weight ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Predominant Fragmentation Pathway |
| Boc | This compound | 217.31 | 218.3 | 162.2, 118.2, 100.2 | Loss of isobutylene (56 Da), loss of the Boc group (100 Da), and subsequent fragmentation of the leucinol backbone. |
| Cbz | Cbz-D-Leucinol | 251.32 | 252.3 | 162.2, 108.1, 91.1 | Cleavage of the benzylic C-O bond to form the stable tropylium ion (m/z 91), and loss of the Cbz group. |
| Fmoc | Fmoc-D-Leucinol | 339.43 | 340.4 | 179.1, 165.1 | Cleavage to form the stable dibenzofulvene cation (m/z 179) and fragments related to the fluorenyl group. |
Deciphering the Fragmentation Pathways
The fragmentation of these protected amino alcohols is largely dictated by the stability of the carbocations formed upon cleavage of the protecting group.
This compound Fragmentation
The fragmentation of this compound is characterized by the facile loss of components of the Boc group. The primary fragmentation pathways involve the neutral loss of isobutylene (56 Da) to yield a protonated carbamic acid intermediate, which can then readily decarboxylate. Another prominent pathway is the loss of the entire Boc group (100 Da). Further fragmentation of the resulting protonated D-Leucinol can also be observed.
Fragmentation pathway of this compound.
Experimental Protocols
A general workflow for the analysis of protected amino alcohols by mass spectrometry is outlined below.
Sample Preparation
-
Dissolution: Dissolve the protected amino alcohol sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for LC-MS analysis.
-
Acidification: For positive-ion mode ESI, it is often beneficial to add a small amount of an acid (e.g., 0.1% formic acid) to the sample solution to promote protonation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Ionization Mode: Positive ion mode is generally preferred for these compounds.
-
Data Acquisition: Acquire full scan mass spectra to identify the precursor ions and tandem mass spectra (MS/MS) to obtain fragmentation information. For MS/MS, select the protonated molecule [M+H]⁺ as the precursor ion.
General workflow for LC-MS analysis.
By utilizing the data and protocols outlined in this guide, researchers can effectively employ mass spectrometry for the routine and in-depth characterization of this compound and its Cbz and Fmoc protected counterparts, ensuring the quality and identity of these essential reagents in their synthetic endeavors.
A Comparative Guide to the ¹H and ¹³C NMR Characterization of Boc-D-Leucinol and its Alternatives
For researchers, scientists, and professionals in drug development, the precise characterization of protected amino alcohols is crucial for ensuring the quality and success of peptide synthesis and other applications. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Boc-D-Leucinol, alongside its common alternatives, Cbz-D-Leucinol and Fmoc-D-Leucinol.
Comparison of ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound, Cbz-D-Leucinol, and Fmoc-D-Leucinol. These values are essential for the unambiguous identification of the protecting group and for confirming the structural integrity of the D-Leucinol backbone.
¹H NMR Chemical Shift Data (ppm)
| Proton | This compound (CDCl₃) | Cbz-D-Leucinol (CDCl₃) | Fmoc-D-Leucinol (CDCl₃) |
| NH | ~4.6 (br s) | ~5.1 (br s) | ~5.3 (br d) |
| CH (α) | ~3.7 (m) | ~3.9 (m) | ~3.8 (m) |
| CH₂ (β) | ~1.3-1.5 (m) | ~1.4-1.6 (m) | ~1.4-1.6 (m) |
| CH (γ) | ~1.7 (m) | ~1.7 (m) | ~1.7 (m) |
| CH₃ (δ) | ~0.9 (d, J=6.5 Hz) | ~0.9 (d, J=6.5 Hz) | ~0.9 (d, J=6.5 Hz) |
| CH₂OH | ~3.5-3.6 (m) | ~3.6-3.7 (m) | ~3.6-3.7 (m) |
| OH | ~2.0 (br s) | ~2.1 (br s) | ~2.0 (br s) |
| Protecting Group | |||
| C(CH₃)₃ (Boc) | ~1.45 (s) | - | - |
| CH₂ (Cbz) | - | ~5.1 (s) | - |
| Aromatic (Cbz) | - | ~7.3-7.4 (m) | - |
| CH (Fmoc) | - | - | ~4.2 (t) |
| CH₂ (Fmoc) | - | - | ~4.4 (d) |
| Aromatic (Fmoc) | - | - | ~7.3-7.8 (m) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) downfield from tetramethylsilane (TMS). The exact values can vary depending on the solvent, concentration, and temperature.
¹³C NMR Chemical Shift Data (ppm)
| Carbon | This compound (CDCl₃) | Cbz-D-Leucinol (CDCl₃) | Fmoc-D-Leucinol (CDCl₃) |
| CH (α) | ~51 | ~52 | ~52 |
| CH₂ (β) | ~41 | ~41 | ~41 |
| CH (γ) | ~25 | ~25 | ~25 |
| CH₃ (δ) | ~22, 23 | ~22, 23 | ~22, 23 |
| CH₂OH | ~66 | ~66 | ~66 |
| Protecting Group | |||
| C=O (Boc) | ~156 | - | - |
| C(CH₃)₃ (Boc) | ~80 | - | - |
| C(CH₃)₃ (Boc) | ~28 | - | - |
| C=O (Cbz) | - | ~157 | - |
| CH₂ (Cbz) | - | ~67 | - |
| Aromatic (Cbz) | - | ~128-136 | - |
| C=O (Fmoc) | - | - | ~157 |
| CH (Fmoc) | - | - | ~47 |
| CH₂ (Fmoc) | - | - | ~67 |
| Aromatic (Fmoc) | - | - | ~120-144 |
Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for protected amino alcohols is outlined below.
1. Sample Preparation:
-
Dissolution: Accurately weigh 10-20 mg of the protected D-Leucinol derivative for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons (e.g., -NH and -OH).
-
Filtration: To ensure a homogeneous solution and prevent signal broadening, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is generally sufficient.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64 scans are usually adequate for a good signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
3. Data Processing and Analysis:
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) using appropriate NMR software.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Assignment: Assign the signals in the ¹H and ¹³C NMR spectra to the corresponding nuclei in the molecule. This is often facilitated by two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Visualization of Comparative Workflow
The following diagram illustrates the general workflow for the NMR characterization and comparison of this compound and its alternatives.
Caption: Workflow for the NMR characterization of protected D-Leucinols.
A Head-to-Head Comparison of Boc-D-Leucinol and Fmoc-D-Leucinol in Peptide Synthesis
In the realm of peptide synthesis, the strategic incorporation of non-standard amino acid derivatives is a cornerstone for developing novel therapeutics with enhanced properties. D-Leucinol, a chiral amino alcohol, offers a unique building block for modifying peptide backbones, potentially increasing metabolic stability and altering conformational dynamics. The choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) as the N-terminal protecting group for D-Leucinol dictates the overall synthetic strategy and can significantly impact yield, purity, and the types of side reactions encountered. This guide provides an objective comparison of Boc-D-Leucinol and Fmoc-D-Leucinol in solid-phase peptide synthesis (SPPS), supported by representative experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their synthetic endeavors.
Core Chemical Differences: A Tale of Two Protection Strategies
The fundamental distinction between the Boc and Fmoc strategies lies in their orthogonal deprotection chemistries. The Boc group is acid-labile, typically removed with a strong acid like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved under mild basic conditions using piperidine.[1][2] This difference in chemical stability governs the selection of resins, side-chain protecting groups, and the overall workflow of the peptide synthesis.
Boc (tert-butyloxycarbonyl) Strategy: This classic approach utilizes the acid-labile Boc group for temporary N-terminal protection.[1] Deprotection is achieved with moderate to strong acids. Side-chain protecting groups are typically benzyl-based and require a very strong acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[1] A key advantage of the Boc strategy can be its effectiveness in synthesizing hydrophobic peptides that are prone to aggregation, as the acidic deprotection step protonates the N-terminus, which can disrupt interchain hydrogen bonding.[3]
Fmoc (9-fluorenylmethoxycarbonyl) Strategy: The Fmoc strategy employs a base-labile protecting group, which is removed by a secondary amine, most commonly piperidine.[1][4] This allows for the use of acid-labile side-chain protecting groups (often tert-butyl based), which can be removed simultaneously with the cleavage of the peptide from the resin using TFA.[1] The milder deprotection conditions of the Fmoc strategy are generally compatible with a wider range of sensitive amino acids and post-translational modifications, making it the more prevalent method in modern peptide synthesis.[4][]
Performance Comparison: this compound vs. Fmoc-D-Leucinol
While direct comparative studies for D-Leucinol are not extensively published, we can extrapolate performance based on the known behaviors of Boc and Fmoc strategies with sterically hindered and hydrophobic residues. The bulky isobutyl side chain of leucinol can present synthetic challenges.
Data Presentation
The following tables summarize illustrative quantitative data for the synthesis of a model peptide incorporating D-Leucinol, comparing the typical outcomes of Boc and Fmoc strategies. This data is representative and can vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.
Table 1: Illustrative Synthesis Parameters for a D-Leucinol Containing Peptide
| Parameter | This compound Strategy | Fmoc-D-Leucinol Strategy | Rationale |
| Coupling Efficiency (per step) | >98% | >99% | Fmoc chemistry, with its milder conditions, often leads to slightly higher coupling efficiencies, although potent activators can mitigate this difference in the Boc strategy. |
| Deprotection Yield (per step) | ~99% | >99.5% | Fmoc deprotection is generally very efficient and clean. Boc deprotection with TFA is also highly effective but can sometimes lead to side reactions if not carefully controlled. |
| Crude Peptide Purity (by HPLC) | 60-75% | 70-85% | The milder conditions of Fmoc-SPPS typically result in fewer side reactions and a cleaner crude product.[2] |
| Overall Crude Peptide Yield | 40-60% | 50-70% | Higher coupling efficiencies and fewer side reactions in the Fmoc strategy often translate to a higher overall yield of the crude peptide. |
| Final Purified Peptide Yield | 15-30% | 20-40% | A higher crude purity simplifies the purification process, generally leading to a better recovery of the final product with the Fmoc strategy. |
Experimental Protocols
Detailed methodologies for the key steps in solid-phase peptide synthesis (SPPS) using both this compound and Fmoc-D-Leucinol are provided below for the synthesis of a hypothetical peptide.
Protocol 1: Peptide Synthesis using this compound
This protocol outlines a single cycle for the incorporation of this compound into a peptide chain using a manual synthesis approach.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 1-2 hours in a reaction vessel.
-
Wash the resin with DCM (3x) and then with dimethylformamide (DMF) (3x).
2. Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2-3 minutes (pre-wash).
-
Drain the solution and add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes.[6]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (5x) to remove residual acid.
3. Neutralization:
-
Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DMF for 2 minutes. Repeat this step once.[3]
-
Wash the resin with DMF (5x).
4. Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a coupling agent such as HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution to pre-activate for 2-5 minutes.
-
Add the activated this compound solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), a second coupling may be necessary.[7]
5. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
6. Final Cleavage and Deprotection:
-
After the full peptide sequence is assembled, treat the peptide-resin with a strong acid cleavage cocktail, such as anhydrous HF with scavengers (e.g., p-cresol), to cleave the peptide from the resin and remove side-chain protecting groups.[8]
Protocol 2: Peptide Synthesis using Fmoc-D-Leucinol
This protocol outlines a single cycle for the incorporation of Fmoc-D-Leucinol into a peptide chain using a manual synthesis approach.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for 1-2 hours in a reaction vessel.[4]
2. Fmoc Deprotection:
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin.[4]
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[9]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
3. Coupling of Fmoc-D-Leucinol:
-
In a separate vial, dissolve Fmoc-D-Leucinol (3 equivalents relative to resin loading), a coupling agent such as HCTU (3 eq.), in DMF.
-
Add DIEA (6 eq.) to the amino acid solution for activation.
-
Add the activated Fmoc-D-Leucinol solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test). A double coupling may be performed if necessary.[9]
4. Capping (Optional):
-
If necessary, cap unreacted amines with a solution of acetic anhydride and DIEA in DMF.
5. Final Cleavage and Deprotection:
-
After completing the synthesis, treat the peptide-resin with a cleavage cocktail, typically containing 95% TFA and scavengers such as water and triisopropylsilane (TIS), to cleave the peptide from the resin and remove the side-chain protecting groups.[4]
Mandatory Visualization
The following diagrams illustrate the experimental workflows for a single cycle of peptide synthesis using this compound and Fmoc-D-Leucinol.
References
- 1. benchchem.com [benchchem.com]
- 2. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
A Comparative Guide: Unveiling the Advantages of Boc Protection over Cbz for D-leucinol in Organic Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of success in the synthesis of complex molecules. D-leucinol, a valuable chiral building block, presents a primary amine that requires protection to prevent undesired side reactions during subsequent synthetic steps. Among the arsenal of amine protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are two of the most ubiquitously employed. This guide provides an objective, data-driven comparison of Boc and Cbz protection for D-leucinol, highlighting the distinct advantages of the Boc group in various synthetic contexts.
At a Glance: Key Differences in Physicochemical Properties
| Parameter | Boc-D-leucinol | Cbz-D-leucinol |
| Chemical Formula | C₁₁H₂₃NO₃ | C₁₄H₂₁NO₃ |
| Molecular Weight | 217.31 g/mol | 251.32 g/mol |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) |
| Deprotection Method | Acidolysis (e.g., TFA, HCl)[1] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[2][3] |
| Byproducts of Deprotection | Isobutylene and CO₂ | Toluene and CO₂ |
| Orthogonality | Orthogonal to Cbz, Fmoc[2] | Orthogonal to Boc, Fmoc[2] |
Quantitative Comparison of Performance
The selection of a protecting group is often guided by reaction efficiency, ease of removal, and stability towards various reagents. The following tables summarize typical experimental data for the protection and deprotection of amines, adapted for D-leucinol.
Table 1: Amine Protection with Boc and Cbz Groups[4]
| Parameter | Boc Protection | Cbz Protection |
| Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) |
| Typical Conditions | (Boc)₂O, base (e.g., NaHCO₃, TEA), in a solvent like THF or CH₂Cl₂[4] | Cbz-Cl, base (e.g., NaHCO₃, Na₂CO₃), often under Schotten-Baumann conditions[3] |
| Reaction Time | 1 - 4 hours | 2 - 6 hours |
| Typical Yield | > 95% | ~90%[3] |
| Work-up | Simple aqueous wash | Aqueous wash, potential for emulsion |
Table 2: Deprotection of this compound and Cbz-D-leucinol
| Parameter | Boc Deprotection | Cbz Deprotection |
| Reagents | Trifluoroacetic acid (TFA) in CH₂Cl₂ or HCl in dioxane[1] | H₂ gas with Pd/C catalyst or transfer hydrogenation[2][3] |
| Reaction Conditions | 0 °C to room temperature[1] | Room temperature, atmospheric or elevated pressure of H₂ |
| Reaction Time | 30 minutes - 2 hours[1] | 1 - 24 hours[2] |
| Typical Yield | > 95% | > 90% |
| Compatibility | Not compatible with other acid-sensitive groups. | Not compatible with reducible groups (e.g., alkenes, alkynes, some aromatic systems). |
Core Advantages of Boc Protection for D-leucinol
The primary advantage of the Boc group lies in its mild, non-reductive deprotection conditions.[5] This makes it particularly suitable for syntheses involving D-leucinol where other functional groups might be sensitive to the conditions required for Cbz removal.
-
Avoidance of Harsh Reductive Conditions: The catalytic hydrogenolysis required for Cbz deprotection can inadvertently reduce other sensitive functional groups within a molecule, such as alkenes, alkynes, or nitro groups. The acid-labile nature of the Boc group circumvents this issue entirely.[5]
-
Cleaner Byproducts: The deprotection of this compound generates isobutylene and carbon dioxide, which are volatile and easily removed from the reaction mixture. In contrast, Cbz deprotection produces toluene, a non-volatile byproduct that may require additional purification steps to remove completely.
-
Safety and Convenience: Catalytic hydrogenolysis often requires specialized equipment to handle hydrogen gas safely. Acidic deprotection of Boc groups is generally more straightforward to perform in a standard laboratory setting.
Experimental Protocols
Protection of D-leucinol
Protocol 1: Synthesis of this compound
-
Dissolve D-leucinol (1.0 equiv.) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Add sodium bicarbonate (NaHCO₃, 2.0 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield this compound.
Protocol 2: Synthesis of Cbz-D-leucinol
-
Dissolve D-leucinol (1.0 equiv.) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (NaHCO₃, 2.0 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise.
-
Stir the reaction at 0 °C for 20 hours.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield Cbz-D-leucinol.[3]
Deprotection of Protected D-leucinol
Protocol 3: Deprotection of this compound
-
Dissolve this compound (1.0 equiv.) in dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 10 equiv.) slowly.[1]
-
Remove the ice bath and stir the reaction at room temperature for 30 minutes to 2 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield D-leucinol.[1]
Protocol 4: Deprotection of Cbz-D-leucinol
-
Dissolve Cbz-D-leucinol (1.0 equiv.) in methanol (MeOH).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (10-20% by weight).
-
Connect the reaction flask to a hydrogen source (e.g., a hydrogen-filled balloon).
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously at room temperature for 1-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully purge the reaction flask with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate in vacuo to yield D-leucinol.[2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the protection and deprotection workflows for both Boc and Cbz groups with D-leucinol.
References
A Comparative Guide to the Biological Activity of Peptides Synthesized with D-Leucine versus L-Leucine
For Researchers, Scientists, and Drug Development Professionals
The strategic substitution of naturally occurring L-amino acids with their D-enantiomers is a cornerstone of modern peptide drug design. This guide provides an objective comparison of the biological activities of peptides synthesized with D-leucine versus their native L-leucine counterparts. By presenting supporting experimental data, detailed methodologies, and relevant signaling pathways, this document aims to equip researchers with the critical information needed to make informed decisions in the development of novel peptide-based therapeutics.
Key Differences in Biological Activity: D-Leucine vs. L-Leucine Peptides
The introduction of a D-leucine residue in place of its L-isomer can profoundly alter a peptide's therapeutic properties. While chemically identical in composition, the difference in stereochemistry—the spatial arrangement of the amino acid's side chain—leads to significant changes in how the peptide interacts with the biological environment.
One of the most significant advantages of substituting L-leucine with D-leucine is the remarkable increase in the peptide's stability against enzymatic degradation.[1] Natural proteases, the enzymes responsible for breaking down proteins and peptides, are highly specific for L-amino acids.[1] Peptides containing D-amino acids are therefore less susceptible to cleavage, leading to a longer circulation half-life in the body.[1][2] This enhanced stability is a critical factor for improving the bioavailability and therapeutic efficacy of peptide drugs.[3]
However, the impact of D-leucine substitution extends beyond stability. The altered stereochemistry can also influence the peptide's three-dimensional conformation, which in turn can affect its binding affinity to target receptors and its overall biological activity.[1] In some cases, this can lead to enhanced potency, while in others it may reduce or alter the peptide's function.[4]
A notable example is the antimicrobial peptide Brevinin-1OS (B1OS). Modification of this peptide by adding a D-leucine residue at the N-terminus resulted in a peptide with significantly enhanced antibacterial and anticancer activities compared to the parent peptide.[5] Crucially, this D-leucine variant also exhibited reduced toxicity to mammalian cells, highlighting the potential for this strategy to improve the therapeutic index of peptide drug candidates.[5]
Quantitative Data Summary
The following tables summarize quantitative data from a study on the antimicrobial peptide Brevinin-1OS and its L-leucine and D-leucine modified analogs. This data highlights the impact of stereochemical changes on biological activity.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of Brevinin-1OS Peptides
| Peptide | MIC vs. S. aureus (µM) | MIC vs. MRSA (µM) | MIC vs. E. faecalis (µM) |
| B1OS | 32 | 64 | 64 |
| B1OS-L (L-Leucine added) | 4 | 8 | 8 |
| B1OS-D-L (D-Leucine added) | 4 | 8 | 8 |
Data extracted from a study on Brevinin-1OS peptides.[5] MIC is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
Table 2: Hemolytic Activity (HC50) of Brevinin-1OS Peptides
| Peptide | Hemolytic Activity (HC50, µM) |
| B1OS | >128 |
| B1OS-L (L-Leucine added) | 29.92 |
| B1OS-D-L (D-Leucine added) | 74.5 |
Data extracted from a study on Brevinin-1OS peptides.[5] HC50 is the concentration of the peptide that causes 50% hemolysis of red blood cells. A higher HC50 value indicates lower toxicity to mammalian red blood cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the replication and validation of the experimental findings.
Protocol 1: Proteolytic Stability Assay
This assay determines the stability of peptides in the presence of proteases, such as those found in human serum.
Materials:
-
Test peptides (L- and D-leucine containing variants)
-
Human serum
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Prepare a stock solution of each test peptide in PBS.
-
Incubate the peptide solution with human serum (e.g., at a 1:1 ratio) at 37°C.
-
At various time points (e.g., 0, 30, 60, 120, and 240 minutes), take an aliquot of the reaction mixture.
-
Stop the enzymatic reaction by adding an equal volume of ACN with 0.1% TFA to precipitate the serum proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant containing the remaining intact peptide by RP-HPLC.
-
The percentage of intact peptide at each time point is calculated by comparing the peak area to the 0-minute time point. The half-life of the peptide can then be determined.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Materials:
-
Test peptides
-
Bacterial strains (e.g., S. aureus, MRSA, E. faecalis)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
Procedure:
-
Prepare serial dilutions of the test peptides in MHB in a 96-well plate.
-
Prepare a standardized inoculum of the target bacteria in MHB.
-
Add the bacterial suspension to each well containing the peptide dilutions.
-
Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.
Protocol 3: Hemolytic Activity (HC50) Assay
This assay assesses the toxicity of peptides to mammalian cells by measuring the lysis of red blood cells.
Materials:
-
Test peptides
-
Freshly collected red blood cells (e.g., human or horse)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (as a positive control for 100% hemolysis)
-
96-well plates
Procedure:
-
Wash the red blood cells with PBS and resuspend to a final concentration of 2% (v/v).
-
Prepare serial dilutions of the test peptides in PBS in a 96-well plate.
-
Add the red blood cell suspension to each well.
-
Include a negative control (PBS only) and a positive control (1% Triton X-100).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact red blood cells.
-
Transfer the supernatant to a new plate and measure the absorbance at 570 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis for each peptide concentration relative to the positive control. The HC50 value is the concentration of the peptide that causes 50% hemolysis.
Signaling Pathways and Experimental Workflows
The stereochemistry of leucine can also influence its role in cellular signaling. While D-leucine is primarily used to enhance peptide stability, L-leucine is a crucial signaling molecule, particularly in the activation of the mTORC1 pathway, which regulates cell growth and proliferation.
Caption: Simplified overview of the L-Leucine-mediated mTOR signaling pathway.
The following diagram illustrates a general experimental workflow for comparing the biological activity of peptides containing D-leucine versus L-leucine.
Caption: General experimental workflow for comparative analysis.
References
A Comparative Analysis of Coupling Reagents for Amide Bond Formation with Boc-D-Leucine
For researchers, scientists, and professionals in drug development, the efficient synthesis of peptides and related molecules is paramount. The formation of the amide bond is the cornerstone of peptide chemistry, and the choice of coupling reagent is a critical determinant of success, influencing reaction yield, purity, and the suppression of side reactions. This guide provides a comparative study of three widely used coupling methodologies for the N-terminally protected amino acid, Boc-D-Leucine.
While the title specifies Boc-D-Leucinol, it is important to clarify that coupling reagents are primarily used to form amide bonds by activating a carboxylic acid, such as Boc-D-Leucine. This compound, an amino alcohol, is typically synthesized via the reduction of an activated Boc-D-Leucine derivative (e.g., a mixed anhydride or an ester), a process where the initial activation step is analogous to that of a coupling reaction. This guide will therefore focus on the coupling of Boc-D-Leucine with a representative amine, a common and critical step in the synthesis of peptides and other complex organic molecules.
We will compare the performance of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and the mixed anhydride method using isobutyl chloroformate.
Experimental Protocols
Detailed methodologies for the coupling of Boc-D-Leucine to a model amine, Glycine methyl ester hydrochloride (H-Gly-OMe·HCl), are provided below. These protocols are generalized and may require optimization for specific substrates.
1. EDC/HOBt Coupling Protocol
1-Hydroxybenzotriazole (HOBt) is a common additive used with carbodiimides like EDC to improve reaction rates and suppress racemization by forming a more reactive HOBt ester intermediate.[1][2][3]
-
Materials : Boc-D-Leucine, H-Gly-OMe·HCl, EDC·HCl, HOBt, N,N-Diisopropylethylamine (DIEA), Dichloromethane (DCM).
-
Procedure :
-
Dissolve Boc-D-Leucine (1.0 eq.), H-Gly-OMe·HCl (1.0 eq.), and HOBt (1.1 eq.) in DCM.
-
Add DIEA (1.1 eq.) to neutralize the hydrochloride salt and stir for 5 minutes.
-
Add EDC·HCl (1.1 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
2. HBTU Coupling Protocol
HBTU is a highly efficient uronium-based coupling reagent known for its rapid reaction times and high yields, particularly in solid-phase peptide synthesis.[1][5][6]
-
Materials : Boc-D-Leucine, H-Gly-OMe·HCl, HBTU, DIEA, N,N-Dimethylformamide (DMF).
-
Procedure :
-
In a reaction vessel, dissolve Boc-D-Leucine (1.0 eq.) and HBTU (1.0 eq.) in DMF.
-
Add DIEA (2.0 eq.) to the solution. A color change to yellow may be observed, indicating activation.
-
In a separate vessel, dissolve H-Gly-OMe·HCl (1.0 eq.) in DMF and neutralize with DIEA (1.0 eq.).
-
Add the neutralized amine solution to the activated acid solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor reaction completion using TLC.
-
Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
3. Isobutyl Chloroformate (Mixed Anhydride) Protocol
This classic method involves the formation of a mixed anhydride from the carboxylic acid and isobutyl chloroformate, which then reacts with the amine. It is cost-effective and particularly advantageous for large-scale synthesis.[7][8][9]
-
Materials : Boc-D-Leucine, Isobutyl chloroformate, N-Methylmorpholine (NMM), H-Gly-OMe·HCl, Triethylamine (TEA), Tetrahydrofuran (THF).
-
Procedure :
-
Dissolve Boc-D-Leucine (1.0 eq.) in anhydrous THF and cool to -15 °C under an inert atmosphere.
-
Add NMM (1.0 eq.) dropwise, ensuring the temperature remains below -10 °C.
-
Add isobutyl chloroformate (1.0 eq.) dropwise. A precipitate of NMM·HCl will form. Stir the suspension at -15 °C for 10-15 minutes to form the mixed anhydride.[7]
-
In a separate flask, suspend H-Gly-OMe·HCl (1.0 eq.) in THF and add TEA (1.0 eq.) to generate the free amine.
-
Add the cold amine suspension to the mixed anhydride solution.
-
Stir the reaction mixture at -15 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Filter off the precipitated salts and concentrate the filtrate in vacuo.
-
Redissolve the residue in ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.
-
Data Presentation: Comparative Performance
The following table summarizes the general performance characteristics of the selected coupling reagents for the formation of an amide bond with Boc-D-Leucine. The values are representative and can vary based on the specific substrates and reaction conditions.
| Parameter | EDC/HOBt | HBTU | Isobutyl Chloroformate |
| Typical Yield | 80-95% | 90-99% | 85-98% |
| Reaction Time | 4-12 hours | 1-2 hours | 2-4 hours |
| Racemization Risk | Low (with HOBt) | Very Low | Low (at low temp.) |
| Reagent Cost | Low to Moderate | High | Low |
| Work-up/Byproducts | Aqueous work-up to remove urea and HOBt.[3] | Aqueous work-up to remove urea byproduct. | Filtration of salts, then aqueous work-up. Byproducts are volatile (CO₂, isobutanol).[7] |
| Key Advantages | Cost-effective, water-soluble byproducts (EDC).[2][10] | High efficiency, fast reactions, suitable for difficult couplings.[6] | Very low cost, ideal for large scale, volatile byproducts.[7] |
| Key Disadvantages | Slower reaction times, potential for side reactions without additives. | High cost, formation of guanidinium byproducts if not pre-activated.[11] | Requires cryogenic temperatures, moisture sensitive. |
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]
- 8. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]
- 9. Coupling of peptides to protein carriers by mixed anhydride procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 11. people.uniurb.it [people.uniurb.it]
A Comparative Guide to the Synthetic Validation of Boc-D-Leucinol
For researchers, scientists, and drug development professionals, the synthesis of chiral building blocks such as Boc-D-Leucinol is a critical step in the development of novel therapeutics. The selection of a synthetic route can significantly impact yield, purity, and overall efficiency. This guide provides an objective comparison of two common synthetic routes for the preparation of this compound, supported by representative experimental data.
Performance Benchmark: A Quantitative Comparison
Two primary synthetic strategies for obtaining this compound are the protection of the commercially available amino alcohol D-Leucinol, and the reduction of the readily available protected amino acid, Boc-D-Leucine. The following table summarizes the key performance indicators for each route, based on data from analogous reactions.
| Parameter | Route 1: Boc Protection of D-Leucinol | Route 2: Reduction of Boc-D-Leucine |
| Starting Material | D-Leucinol | Boc-D-Leucine |
| Key Reagents | Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N) | Sodium borohydride (NaBH₄), Iodine (I₂) |
| Solvent | Acetone/Water | Tetrahydrofuran (THF) |
| Reported Yield (%) | ~93% (based on L-alanine)[1] | ~75% (based on L-isoleucine) |
| **Purity (HPLC, %) ** | >98% | >98% |
| Chiral Purity (% ee) | >99% | >99%[2] |
| Reaction Time | ~4 hours | Not explicitly stated, typically a few hours |
| Primary Impurities | Unreacted D-Leucinol, di-Boc protected byproducts | Unreacted Boc-D-Leucine, potential over-reduction products |
| Scalability | Readily scalable | Scalable with caution due to the use of NaBH₄ and I₂ |
| Cost-Effectiveness | Dependent on the relative cost of D-Leucinol vs. Boc-D-Leucine | Generally cost-effective due to common lab reagents |
Disclaimer: The data presented in this table is representative and based on analogous reactions reported in the literature. Actual yields and purities may vary depending on specific experimental conditions and scale.
Experimental Workflow Overviews
The logical workflows for the two synthetic routes and the subsequent validation of the final product are depicted below.
Caption: Synthetic Routes to this compound.
Caption: Validation Workflow for this compound.
Experimental Protocols
The following are detailed methodologies for the synthesis and validation of this compound.
Route 1: Boc Protection of D-Leucinol
This protocol is adapted from a general procedure for the Boc protection of amino acids.[1]
-
Reaction Setup: In a round-bottom flask, dissolve D-Leucinol (1 equivalent) in a mixture of acetone and water (2:1 v/v).
-
Reagent Addition: While stirring, add triethylamine (1.5 equivalents). Control the temperature at 25°C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents).
-
Reaction: Continue stirring the mixture for 4 hours at 25°C.
-
Work-up: Remove the acetone under reduced pressure. Extract the aqueous layer with diethyl ether (3 times) to remove any unreacted (Boc)₂O.
-
Extraction: Adjust the pH of the aqueous layer to 2-3 with dilute HCl and extract with ethyl acetate (4 times).
-
Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product. Further purification can be achieved by crystallization from ethyl acetate and petroleum ether.
Route 2: Reduction of Boc-D-Leucine
This protocol is based on the reduction of a similar substrate, L-isoleucine.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve Boc-D-Leucine (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: To the stirred solution, add sodium borohydride (NaBH₄, 2.5 equivalents). Subsequently, add a solution of iodine (I₂, 1 equivalent) in THF dropwise.
-
Reaction: Allow the reaction to proceed at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of methanol. Acidify the mixture with 1 M HCl and extract with ethyl acetate (3 times).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Validation Protocols
Purity and Chiral Purity Analysis by HPLC:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Purity Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water (0.1% TFA) and acetonitrile (0.1% TFA).
-
Analysis: The purity is determined by the peak area percentage of the main product peak.[3]
-
-
Chiral Purity Analysis:
Structural Confirmation by NMR and Mass Spectrometry:
-
¹H and ¹³C NMR Spectroscopy: The successful synthesis is confirmed by the presence of the characteristic signals for the Boc group (a singlet at ~1.4 ppm in ¹H NMR for the nine protons of the tert-butyl group) and the signals corresponding to the leucinol backbone.[6]
-
Mass Spectrometry (MS): The molecular weight of the product is confirmed by identifying the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).[7]
Conclusion
Both synthetic routes presented are viable for the preparation of high-purity this compound. The choice between the two will likely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. Route 1, the Boc protection of D-Leucinol, appears to offer a slightly higher yield based on analogous reactions and involves a straightforward procedure. Route 2, the reduction of Boc-D-Leucine, utilizes common and inexpensive reducing agents but may require more careful optimization to maximize the yield. For any application in drug development or peptide synthesis, rigorous analytical validation to confirm chemical and chiral purity is essential.[8]
References
- 1. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 2. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
A Spectroscopic Comparison of Boc-D-Leucinol and Its Derivatives
In the landscape of drug discovery and peptide synthesis, a thorough understanding of the structural and physicochemical properties of chiral building blocks is paramount. This guide provides a detailed spectroscopic comparison of Boc-D-Leucinol and two of its key derivatives: Boc-D-Leucinal and Boc-D-Leucinic acid (more commonly known as Boc-D-Leucine). The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers researchers and scientists a valuable resource for characterization and quality control.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, Boc-D-Leucinal, and Boc-D-Leucinic acid. It is important to note that the spectroscopic data for the D-enantiomers presented here are identical to their L-enantiomer counterparts, with the exception of the sign of the specific rotation.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| This compound | H-1 (CH₂) | ~3.55, ~3.45 | m | - |
| H-2 (CH) | ~3.75 | m | - | |
| H-3 (CH₂) | ~1.20 | m | - | |
| H-4 (CH) | ~1.65 | m | - | |
| H-5, H-5' (2 x CH₃) | ~0.90 | d | ~6.5 | |
| NH | ~4.95 | br s | - | |
| Boc (9H) | ~1.45 | s | - | |
| Boc-D-Leucinal | H-1 (CHO) | ~9.60 | s | - |
| H-2 (CH) | ~4.15 | m | - | |
| H-3 (CH₂) | ~1.70, ~1.50 | m | - | |
| H-4 (CH) | ~1.85 | m | - | |
| H-5, H-5' (2 x CH₃) | ~0.95 | d | ~6.5 | |
| NH | ~5.10 | d | ~8.0 | |
| Boc (9H) | ~1.46 | s | - | |
| Boc-D-Leucinic Acid | H-2 (α-CH) | ~4.30 | dd | 8.9, 4.6 |
| NH | ~5.02 | d | 8.9 | |
| H-3 (CH₂) | ~1.70 | m | - | |
| H-4 (CH) | ~1.60 | m | - | |
| H-5, H-5' (2 x CH₃) | ~0.95 | d | ~6.8 | |
| Boc (9H) | ~1.46 | s | - | |
| COOH | ~10.5 | br s | - |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm) |
| This compound | C-1 (CH₂) | ~66.0 |
| C-2 (CH) | ~52.0 | |
| C-3 (CH₂) | ~42.0 | |
| C-4 (CH) | ~25.0 | |
| C-5, C-5' (2 x CH₃) | ~23.0, ~22.0 | |
| Boc (C(CH₃)₃) | ~80.0 | |
| Boc (C(CH₃)₃) | ~28.5 | |
| Boc (C=O) | ~156.0 | |
| Boc-D-Leucinal | C-1 (CHO) | ~203.0 |
| C-2 (CH) | ~60.0 | |
| C-3 (CH₂) | ~39.0 | |
| C-4 (CH) | ~25.0 | |
| C-5, C-5' (2 x CH₃) | ~23.0, ~22.0 | |
| Boc (C(CH₃)₃) | ~80.5 | |
| Boc (C(CH₃)₃) | ~28.3 | |
| Boc (C=O) | ~155.5 | |
| Boc-D-Leucinic Acid | C-1 (COOH) | ~177.0 |
| C-2 (α-C) | ~53.0 | |
| C-3 (β-C) | ~41.5 | |
| C-4 (γ-C) | ~25.0 | |
| C-5, C-5' (δ-C) | ~22.5, ~22.0 | |
| Boc (C(CH₃)₃) | ~80.0 | |
| Boc (C(CH₃)₃) | ~28.3 | |
| Boc (C=O) | ~155.5 |
Table 3: IR Spectroscopic Data
| Compound | Functional Group | Characteristic Absorption Bands (cm⁻¹) |
| This compound | O-H stretch (alcohol) | ~3400 (broad) |
| N-H stretch (carbamate) | ~3350 | |
| C-H stretch (alkyl) | ~2960-2870 | |
| C=O stretch (carbamate) | ~1690 | |
| N-H bend | ~1520 | |
| C-O stretch (alcohol) | ~1050 | |
| Boc-D-Leucinal | N-H stretch (carbamate) | ~3350 |
| C-H stretch (alkyl) | ~2960-2870 | |
| C-H stretch (aldehyde) | ~2820, ~2720 | |
| C=O stretch (aldehyde) | ~1725 | |
| C=O stretch (carbamate) | ~1695 | |
| N-H bend | ~1515 | |
| Boc-D-Leucinic Acid | O-H stretch (carboxylic acid) | ~3300-2500 (very broad) |
| N-H stretch (carbamate) | ~3350 | |
| C-H stretch (alkyl) | ~2960-2870 | |
| C=O stretch (carboxylic acid) | ~1740 | |
| C=O stretch (carbamate) | ~1690 | |
| N-H bend | ~1510 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| This compound | C₁₁H₂₃NO₃ | 217.31 | 218.17 | 162.1 (M-C₄H₉O)⁺, 118.1 (M-Boc+H)⁺, 100.1 (Boc)⁺ |
| Boc-D-Leucinal | C₁₁H₂₁NO₃ | 215.29 | 216.15 | 159.1 (M-C₄H₉O)⁺, 116.1 (M-Boc+H)⁺, 100.1 (Boc)⁺ |
| Boc-D-Leucinic Acid | C₁₁H₂₁NO₄ | 231.29 | 232.15 | 176.1 (M-C₄H₉O)⁺, 132.1 (M-Boc+H)⁺, 100.1 (Boc)⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample (this compound or its derivative).
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities of the signals.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
If the sample is a solid, apply pressure using the instrument's clamp to ensure good contact with the crystal.
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of an acid (e.g., formic acid, 0.1%) is often added to the solution to promote protonation and the formation of [M+H]⁺ ions.
Data Acquisition:
-
Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode.
-
For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., the [M+H]⁺ ion) and subject it to collision-induced dissociation (CID) to generate fragment ions.
Experimental Workflow
The general workflow for the spectroscopic analysis of this compound and its derivatives is illustrated in the following diagram.
Caption: General workflow for the spectroscopic analysis of this compound and its derivatives.
Safety Operating Guide
Essential Safety and Logistical Information for Handling Boc-D-Leucinol
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for Boc-D-Leucinol, including operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) state that this compound has no known hazards, others indicate that it may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[1][2] Therefore, a cautious approach to handling is recommended. The following tables summarize the recommended PPE and safety measures.
Table 1: Recommended Personal Protective Equipment (PPE) for Routine Handling
| Body Part | Protection | Specification |
| Eyes/Face | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] |
| Skin | Lab Coat | A standard laboratory coat should be worn. |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Inspect gloves prior to use.[4][5] | |
| Respiratory | Not generally required | For routine handling in a well-ventilated area, respiratory protection is not typically required.[4][6][7] |
Table 2: Enhanced Personal Protective Equipment (PPE) for Spills or Aerosol Generation
| Body Part | Protection | Specification |
| Eyes/Face | Splash Goggles | Use splash goggles to provide a higher level of protection.[1] |
| Skin | Full Suit & Boots | In the event of a large spill, a full suit and boots are recommended.[1] |
| Respiratory | Dust Respirator / SCBA | For significant spills or when dust/aerosols may be generated, a dust respirator or a self-contained breathing apparatus (SCBA) should be used.[1] |
Operational and Handling Procedures
Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling:
-
Avoid contact with skin and eyes.[8]
-
Avoid inhalation of dust.[1]
-
Handle in a well-ventilated area or use local exhaust ventilation.[1]
-
Keep away from heat and sources of ignition.[1]
Storage:
First Aid Measures:
| Exposure | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[1] |
| Skin Contact | Wash off with soap and plenty of water.[1] |
| Eye Contact | Flush eyes with water as a precaution.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting.[4] |
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and comply with regulations.
Waste Disposal:
-
Dispose of waste material in accordance with federal, state, and local environmental control regulations.[1]
-
Surplus and non-recyclable solutions can be offered to a licensed disposal company.[4]
Contaminated Packaging:
-
Dispose of as unused product.[4]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for determining the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. peptide.com [peptide.com]
- 2. tert-Butoxycarbonyl-D-leucine | C11H21NO4 | CID 637604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.ca [fishersci.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
